2-Hydroxy-2,2-diphenylacetohydrazide
Description
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxy-2,2-diphenylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-16-13(17)14(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGPINWWFMBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156577 | |
| Record name | Diphenylhydroxyacethydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156577 | |
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Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13050-38-9 | |
| Record name | α-Hydroxy-α-phenylbenzeneacetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylhydroxyacethydrazide | |
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| Record name | 13050-38-9 | |
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| Record name | Diphenylhydroxyacethydrazide | |
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| Record name | BENZILIC ACID HYDRAZIDE | |
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Foundational & Exploratory
An In-Depth Technical Guide on the Chemical Properties of 2-Hydroxy-2,2-diphenylacetohydrazide
An Important Note on Data Availability: Extensive research for "2-Hydroxy-2,2-diphenylacetohydrazide" has revealed a significant scarcity of specific experimental data in publicly accessible scientific literature. The information available often pertains to structurally related but distinct compounds such as 2-Hydroxy-2-phenylacetohydrazide, 2-Hydroxy-2,2-diphenylacetic acid, or 2-Hydroxy-2,2-diphenylacetamide. Consequently, this guide will focus on the theoretical chemical properties, expected reactivity based on its functional groups, and general experimental protocols applicable to the characterization of such a molecule. Where applicable, data from closely related analogs will be used for illustrative purposes, with the distinction clearly noted.
This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the core chemical characteristics of this compound.
Core Chemical Properties
This compound is a hydrazide derivative of benzilic acid. Its structure incorporates a hydroxyl group, two phenyl rings attached to the same carbon, and a hydrazide moiety (-C(O)NHNH2). This combination of functional groups dictates its chemical behavior and potential applications.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₄N₂O₂ | |
| Molecular Weight | 242.27 g/mol | |
| Appearance | Expected to be a solid at room temperature | Based on similar aromatic hydrazides |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water. | The presence of polar functional groups enhances solubility in polar solvents. |
| Melting Point | Not experimentally determined. | Likely to be a relatively high melting solid due to hydrogen bonding and aromatic stacking. |
| pKa | Not experimentally determined. | The hydroxyl and hydrazide groups have acidic and basic properties, respectively. |
Synthesis and Reactivity
Synthesis
A plausible synthetic route to this compound would involve the reaction of an ester of 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) with hydrazine hydrate. This is a standard method for the preparation of hydrazides.
Experimental Protocol: General Synthesis of an Aromatic Hydrazide
-
Esterification: Benzilic acid is first converted to its corresponding methyl or ethyl ester. This can be achieved by refluxing the acid in the respective alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Hydrazinolysis: The resulting ester (1 equivalent) is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) is added to the solution.
-
Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting ester is consumed.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Logical Workflow for the Synthesis of this compound
Caption: A plausible two-step synthesis of this compound.
Reactivity
The reactivity of this compound is governed by its principal functional groups:
-
Hydrazide Moiety: The primary amine of the hydrazide is nucleophilic and can react with electrophiles. It is also a key functional group for the synthesis of various derivatives, such as hydrazones (by condensation with aldehydes and ketones) and pyrazoles.
-
Hydroxyl Group: The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, although steric hindrance from the two phenyl groups may reduce its reactivity.
-
Aromatic Rings: The phenyl groups can undergo electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions with the other functional groups.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (multiplets, ~7.2-7.5 ppm)- -NH₂ protons (broad singlet)- -NH proton (broad singlet)- -OH proton (singlet) |
| ¹³C NMR | - Carbonyl carbon (~170 ppm)- Quaternary carbon bearing -OH and phenyl groups- Aromatic carbons (multiple signals in the aromatic region) |
| IR Spectroscopy | - O-H stretch (broad, ~3300 cm⁻¹)- N-H stretches (two bands, ~3200-3400 cm⁻¹)- C=O stretch (amide I, ~1650 cm⁻¹)- Aromatic C-H and C=C stretches |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 242.27 |
Experimental Protocol: General Spectroscopic Analysis
-
NMR Spectroscopy:
-
A small sample (5-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
-
The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure.
-
-
IR Spectroscopy:
-
A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an ATR accessory.
-
The absorption bands are correlated with the characteristic vibrational frequencies of the functional groups.
-
-
Mass Spectrometry:
-
A dilute solution of the sample is introduced into the mass spectrometer (e.g., via ESI or APCI).
-
The mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.
-
Potential Biological Activity and Signaling Pathways
Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The biological activity of this compound has not been reported, but it could be a subject of future research.
Should this compound exhibit biological activity, for instance, as an inhibitor of a particular enzyme or receptor, its mechanism of action would involve interaction with specific signaling pathways.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram illustrating the potential inhibitory action on an enzyme.
Conclusion
This compound is a molecule with interesting structural features that suggest a rich chemical reactivity and potential for further derivatization. While experimental data for this specific compound is currently lacking in the scientific literature, this guide provides a comprehensive overview of its predicted chemical properties, plausible synthetic routes, and the experimental protocols required for its characterization. Further research is needed to synthesize and evaluate the chemical and biological properties of this compound, which may hold promise for applications in medicinal chemistry and materials science.
The Anticonvulsant Potential of 2-Hydroxy-2,2-diphenylacetohydrazide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective treatments for neurological disorders has led to the exploration of a wide array of chemical scaffolds. Among these, the 2-hydroxy-2,2-diphenylacetyl moiety has emerged as a promising pharmacophore, particularly in the context of anticonvulsant activity. This technical guide provides an in-depth overview of the biological activity of derivatives based on this core structure, with a primary focus on the anticonvulsant properties of the closely related α-hydroxyamides and the therapeutic potential of their hydrazide analogs.
The 2-Hydroxy-2,2-diphenylacetyl Scaffold: A Foundation for Neurological Activity
The 2-hydroxy-2,2-diphenylacetyl core structure is characterized by a central quaternary carbon atom bonded to a hydroxyl group and two phenyl rings. This rigid, lipophilic diphenylmethyl group is a key structural feature found in several centrally acting drugs. While research on the specific 2-hydroxy-2,2-diphenylacetohydrazide derivatives is still emerging, extensive studies on the corresponding N-substituted 2-hydroxy-2,2-diphenylacetamides have demonstrated significant anticonvulsant, anxiolytic, and antidepressant-like effects.
A notable example is N-propyl-2,2-diphenyl-2-hydroxyacetamide, which has shown potent anticonvulsant activity in preclinical models.[1] This highlights the potential of the core scaffold to interact with key targets in the central nervous system. Hydrazide derivatives, known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, represent a logical and promising next step in the exploration of this scaffold's therapeutic potential.[2][3][4]
Anticonvulsant Activity: Data from a Lead α-Hydroxyamide Analog
The most compelling evidence for the neurological activity of the 2-hydroxy-2,2-diphenylacetyl scaffold comes from studies on its α-hydroxyamide derivatives. The following table summarizes the in vivo anticonvulsant activity of N-propyl-2,2-diphenyl-2-hydroxyacetamide in mice, as determined by the maximal electroshock (MES) test, a standard model for generalized tonic-clonic seizures.
| Compound | Test Animal | Anticonvulsant Activity (ED₅₀, mg/kg) | Reference |
| N-propyl-2,2-diphenyl-2-hydroxyacetamide | Mouse | 2.5 | [1] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
The low ED₅₀ value for N-propyl-2,2-diphenyl-2-hydroxyacetamide underscores the significant potential of this chemical class as potent anticonvulsant agents.
Experimental Protocols
The evaluation of the anticonvulsant properties of 2-hydroxy-2,2-diphenylacetyl derivatives typically involves a battery of in vivo and in vitro assays. The following are detailed methodologies for key experiments.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for drugs that are effective against generalized tonic-clonic seizures.
-
Animal Model: Male Swiss mice are commonly used.
-
Procedure:
-
The test compound is administered to the animals, typically via intraperitoneal (i.p.) injection.
-
After a predetermined time for drug absorption, a controlled electrical stimulus is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.
-
The ED₅₀ is calculated from the dose-response data.
-
Rotarod Test for Neurotoxicity
This test is used to assess the potential for a compound to cause motor impairment, a common side effect of centrally acting drugs.
-
Apparatus: A rotating rod (rotarod) is used.
-
Procedure:
-
Mice are trained to walk on the rotating rod.
-
After administration of the test compound, the animals are placed back on the rotarod.
-
The time the animal remains on the rod is recorded.
-
A significant decrease in the time spent on the rod compared to control animals indicates neurotoxicity.
-
Voltage-Gated Sodium Channel Inhibition Assay
The mechanism of action of many anticonvulsant drugs involves the blockade of voltage-gated sodium channels.
-
Method: Patch-clamp electrophysiology is used to measure the effect of the compound on sodium currents in cultured cells expressing specific subtypes of human sodium channels (e.g., hNav 1.2 expressed in HEK293 cells).
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane potential is clamped at a specific voltage.
-
The current flowing through the sodium channels in response to voltage steps is recorded in the presence and absence of the test compound.
-
A reduction in the sodium current in the presence of the compound indicates inhibition of the channel.
-
Potential Mechanism of Action and Signaling Pathways
The anticonvulsant and antidepressant-like effects of N-propyl-2,2-diphenyl-2-hydroxyacetamide are suggested to be mediated through the blockade of voltage-gated sodium channels.[1] This mechanism is shared by several established antiepileptic drugs. The inhibition of these channels reduces the repetitive firing of neurons, a hallmark of seizure activity.
The following diagram illustrates the proposed mechanism of action.
Synthesis and Evaluation Workflow
The development of novel this compound derivatives follows a structured workflow from synthesis to biological evaluation.
Future Directions
While the anticonvulsant activity of the 2-hydroxy-2,2-diphenylacetyl scaffold is promising, the exploration of its hydrazide derivatives opens up new avenues for research. The inherent biological versatility of the hydrazide and hydrazone moieties suggests that these new compounds may exhibit a broader spectrum of activities, potentially including antimicrobial, anticancer, and anti-inflammatory effects. Future research should focus on the synthesis of a library of this compound derivatives and their comprehensive biological evaluation to fully elucidate their therapeutic potential.
References
- 1. N-propyl-2,2-diphenyl-2-hydroxyacetamide, a novel α-hydroxyamide with anticonvulsant, anxiolytic and antidepressant-like effects that inhibits voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Synthesis, anticonvulsant and anti-inflammatory studies of new 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Hydroxy-2,2-diphenylacetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Hydroxy-2,2-diphenylacetohydrazide, a hydrazide derivative of benzilic acid. Hydrazide-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antioxidant properties.[1][2][3][4] This document outlines the expected spectroscopic characteristics of the title compound based on the analysis of structurally related molecules. It includes detailed, generalized experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide presents signaling pathways and experimental workflows using Graphviz diagrams to visually represent key processes.
Introduction
This compound is an organic compound featuring a hydrazide functional group attached to a 2-hydroxy-2,2-diphenylacetyl moiety. The presence of the diphenyl-alpha-hydroxy acid core, also found in the well-known compound benzilic acid, and the reactive hydrazide group suggests potential for interesting chemical and biological properties. The structural elucidation of such molecules is fundamental for understanding their reactivity, and for the development of new therapeutic agents. Spectroscopic techniques are indispensable tools for the unambiguous identification and characterization of these compounds. This guide serves as a reference for researchers engaged in the synthesis and analysis of this compound and related derivatives.
Synthesis
The synthesis of this compound can be achieved through a two-step process starting from benzil, which is first rearranged to 2-hydroxy-2,2-diphenylacetic acid (benzilic acid). The subsequent esterification and hydrazinolysis yield the final product.
Experimental Protocol: Synthesis of 2-Hydroxy-2,2-diphenylacetic acid
A common method for the synthesis of 2-hydroxy-2,2-diphenylacetic acid is the benzilic acid rearrangement of benzil.[5]
-
Reaction Setup: In a round-bottomed flask, dissolve benzil in ethanol.
-
Addition of Base: Add an aqueous solution of a strong base, such as potassium hydroxide.
-
Reflux: Heat the mixture to reflux for a specified period to induce the rearrangement.
-
Acidification: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2-hydroxy-2,2-diphenylacetic acid.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to obtain pure 2-hydroxy-2,2-diphenylacetic acid.
Experimental Protocol: Synthesis of this compound
The synthesis of the target hydrazide from the corresponding acid typically involves the formation of an intermediate ester followed by reaction with hydrazine.[6]
-
Esterification: Convert 2-hydroxy-2,2-diphenylacetic acid to its methyl or ethyl ester. This can be achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid).
-
Hydrazinolysis: Dissolve the resulting ester in an appropriate solvent, such as ethanol. Add hydrazine hydrate to the solution.
-
Reaction: Stir the mixture at room temperature or gentle heat until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Isolation: The product, this compound, often precipitates from the reaction mixture upon cooling. It can be collected by filtration, washed with a cold solvent, and dried.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is predicted based on the known spectral characteristics of analogous compounds, including 2-hydroxy-2-phenylacetohydrazide and other diphenyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 9.5 | s | 1H | -NH- |
| ~7.2 - 7.5 | m | 10H | Aromatic protons (C₆H₅) |
| ~5.5 - 6.0 | s | 1H | -OH |
| ~4.0 - 4.5 | s | 2H | -NH₂ |
Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent like DMSO-d₆. The exact positions of the -NH, -OH, and -NH₂ protons are dependent on solvent and concentration and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | C=O (amide) |
| ~140 - 145 | Quaternary aromatic carbons |
| ~125 - 130 | Aromatic CH carbons |
| ~75 - 80 | C(OH)(Ph)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | O-H and N-H stretching |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| ~1650 - 1680 | Strong | C=O stretching (Amide I) |
| ~1590 - 1620 | Medium | N-H bending (Amide II) |
| ~1450, ~1495 | Medium to Weak | Aromatic C=C stretching |
| ~1050 - 1100 | Medium | C-O stretching |
| ~700, ~750 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 256 | [M]⁺, Molecular ion |
| 239 | [M - NH₂]⁺ |
| 183 | [C(OH)(Ph)₂]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 5: Predicted UV-Vis Absorption Data for this compound
| λmax (nm) | Solvent | Assignment |
| ~220 - 230 | Ethanol | π → π* transition of the aromatic rings |
| ~260 - 270 | Ethanol | n → π* transition of the carbonyl group |
Experimental Workflows and Biological Activity
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and a proposed mechanism for its potential antioxidant activity.
Caption: General workflow for the synthesis and spectroscopic analysis.
Hydrazide derivatives have been reported to exhibit antioxidant activity, which is often attributed to their ability to donate a hydrogen atom to scavenge free radicals.[7][8][9]
Caption: Proposed mechanism of antioxidant activity for hydrazides.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While the presented data is largely predictive, it is based on sound spectroscopic principles and data from closely related analogs. The detailed experimental protocols offer a starting point for the synthesis and characterization of this and similar molecules. The potential for biological activity, particularly as an antimicrobial or antioxidant agent, warrants further investigation into this class of compounds. The workflows and mechanisms presented visually are intended to aid researchers in designing and interpreting their experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1))-3-trioctyl - Google Patents [patents.google.com]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Hydroxy-2,2-diphenylacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-2,2-diphenylacetohydrazide, also known as Benzilic acid hydrazide, is a chemical compound with the formula C₁₄H₁₄N₂O₂. This document provides a comprehensive overview of its discovery, history, synthesis, and known biological activities. While detailed historical accounts of its initial discovery are not extensively documented in readily available literature, its synthesis and derivatization have been explored in the context of creating novel compounds with potential therapeutic applications. This guide consolidates available data on its synthesis, physicochemical properties, and the biological activities of its derivatives, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound serves as a key intermediate in the synthesis of various hydrazone derivatives. The hydrazide-hydrazone scaffold is of significant interest in medicinal chemistry due to its wide range of reported biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the diphenyl-hydroxyl-acetyl moiety combined with the reactive hydrazide group makes it a versatile building block for combinatorial chemistry and drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-hydroxy-2,2-di(phenyl)acetohydrazide |
| Synonyms | Benzilic acid hydrazide, Diphenylhydroxyacethydrazide |
| CAS Number | 13050-38-9 |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not explicitly found for the pure compound. |
Synthesis
The primary route for the synthesis of this compound involves the reaction of a benzilic acid ester, typically methyl benzilate, with hydrazine hydrate.[3][4]
Experimental Protocol: Synthesis from Methyl Benzilate
This protocol is based on established methods for the synthesis of hydrazides from esters.[3][4]
Materials:
-
Methyl benzilate
-
Hydrazine hydrate (80% or higher)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl benzilate in absolute ethanol.
-
To this solution, add an excess of hydrazine hydrate.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Expected Yield: Yields for this specific reaction are not extensively reported, but similar reactions typically afford moderate to good yields.
Spectral Data
Table 2: Predicted and Reported Spectral Data
| Technique | Expected/Reported Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the hydroxyl proton, and signals for the -NH and -NH₂ protons of the hydrazide group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbon attached to the hydroxyl group and two phenyl rings, and the aromatic carbons. |
| FTIR (cm⁻¹) | Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (hydrazide), C=O stretching (amide I band), and aromatic C-H and C=C stretching. The FTIR spectrum of the related benzilic acid shows characteristic peaks for the -OH and C=O groups.[7] |
| Mass Spec. | The mass spectrum would be expected to show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of water, the hydrazide group, and cleavage of the phenyl groups. |
Biological Activity and Mechanism of Action
While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of hydrazide-hydrazone derivatives has been extensively investigated.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are known to exhibit a wide spectrum of antimicrobial activities.[1][2][8][9][10] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the microbial cell wall. The azomethine group (-NH-N=CH-) is considered crucial for their biological activity.[2]
Anticancer Activity
Numerous studies have reported the anticancer potential of hydrazide-hydrazone derivatives.[11][12][13][14][15] Their mechanisms of action are diverse and can include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through caspase activation and PARP cleavage.[13]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle, such as the G2/M phase.[14]
-
Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as carbonic anhydrases.[12]
It is plausible that this compound and its derivatives could exert their biological effects through similar mechanisms. However, further research is required to elucidate the specific signaling pathways involved.
Logical and Experimental Workflows
The synthesis and evaluation of this compound and its derivatives typically follow a logical progression.
Caption: General workflow for the synthesis and biological evaluation of this compound and its derivatives.
Conclusion
This compound is a valuable synthetic intermediate with potential for the development of novel therapeutic agents. While its own biological profile is not extensively characterized, the diverse activities of its hydrazone derivatives highlight the importance of this chemical scaffold. This guide provides a foundational understanding of its synthesis and potential applications, serving as a starting point for further research and development in the field of medicinal chemistry. Future work should focus on the detailed elucidation of its spectral properties, optimization of its synthesis, and a thorough investigation of its biological activities and mechanisms of action.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrr.com [ijrrr.com]
- 4. ijrrr.com [ijrrr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxy-2,2-diphenylacetohydrazide and its Analogs for Researchers and Drug Development Professionals
An Introduction to a Versatile Scaffold: 2-Hydroxy-2,2-diphenylacetohydrazide
This compound, also known as benzilic acid hydrazide, is a chemical compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, comprising a hydrazide moiety attached to a diphenyl glycolic acid backbone, provide a versatile scaffold for the synthesis of a wide array of derivatives. These analogs, primarily N'-substituted hydrazones, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties, making them promising candidates for further investigation in drug discovery and development.
This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.
Chemical Synthesis and Characterization
The synthesis of this compound and its N'-substituted analogs is a well-established process. The core hydrazide is typically prepared through the reaction of methyl benzilate with hydrazine hydrate. Subsequent condensation of the resulting benzilic acid hydrazide with various aldehydes or ketones yields the corresponding N'-substituted hydrazones.
Synthesis of this compound (Benzilic Acid Hydrazide)
The foundational step in the synthesis of this class of compounds is the formation of the hydrazide from its corresponding ester.
Experimental Protocol:
-
Esterification of Benzilic Acid: Benzilic acid is first converted to its methyl ester, methyl benzilate, through a standard esterification reaction with methanol in the presence of an acidic catalyst.
-
Hydrazinolysis of Methyl Benzilate: The synthesized methyl benzilate is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is typically refluxed for several hours to ensure complete conversion.
-
Isolation and Purification: Upon cooling, the this compound product often precipitates out of the solution. The solid can then be collected by filtration, washed, and recrystallized from an appropriate solvent to yield the purified product.
Synthesis of N'-Substituted this compound Analogs
The versatile hydrazide functional group of this compound serves as a key building block for the creation of a diverse library of analog compounds, primarily through the formation of hydrazones.
Experimental Protocol:
-
Condensation Reaction: An equimolar amount of this compound is dissolved in a suitable solvent, such as absolute ethanol.
-
Addition of Carbonyl Compound: To this solution, an equimolar amount of the desired aldehyde or ketone is added. A catalytic amount of a weak acid, like glacial acetic acid, is often included to facilitate the reaction.
-
Reaction and Workup: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is often evaporated, and the resulting solid precipitate is collected.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent to obtain the final N'-substituted analog.
Characterization
The structural confirmation of this compound and its analogs is crucial and is typically achieved through a combination of spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, N-H, C=O (amide), and C=N (imine) stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities. The following sections summarize the key findings and present available quantitative data in structured tables.
Antimicrobial Activity
Hydrazone derivatives, in general, are known to possess a wide spectrum of antimicrobial properties.[1][2] The activity of this compound analogs has been evaluated against various bacterial and fungal strains.
While specific minimum inhibitory concentration (MIC) values for the parent this compound are not extensively reported, studies on its derivatives have shown promising results. The antimicrobial efficacy is often influenced by the nature of the substituent on the N'-position.
Table 1: Antimicrobial Activity of Selected this compound Analogs
| Compound | Test Organism | Activity | Reference |
| N'-(aryl methylene)-2-hydroxy-2,2-diphenylacetohydrazides | Various bacteria and fungi | Significant to moderate activity | [2] |
| Bis-hydrazones derived from benzilic acid hydrazide | Escherichia coli, Staphylococcus aureus, etc. | Zone of inhibition: 6-22 mm | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is uniformly inoculated with the microbial suspension.
-
Application of Test Compounds: Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zones: The diameter of the zone of complete inhibition of microbial growth around each disc is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
Anticonvulsant Activity
The hydrazone moiety (-CO-NH-N=CH-) is recognized as a key pharmacophore in the design of anticonvulsant agents.[3] Various derivatives of this compound have been synthesized and evaluated for their potential to protect against seizures in animal models.
Table 2: Anticonvulsant Activity of Hydrazone Derivatives
| Compound Class | Animal Model | Activity Metric | Result | Reference |
| Hydrazone Derivatives | Maximal Electroshock (MES) Test | ED₅₀ | Varies with substitution | [3] |
| Hydrazone Derivatives | Subcutaneous Pentylenetetrazole (scPTZ) Test | ED₅₀ | Varies with substitution | [3] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Model: The test is typically performed on mice or rats.
-
Drug Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses.
-
Induction of Seizure: After a predetermined time for drug absorption, a maximal electroshock is delivered through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.
Antioxidant Activity
The ability of hydrazide-hydrazone compounds to act as antioxidants is often attributed to their hydrogen-donating capacity, which allows them to scavenge free radicals. The antioxidant potential of these compounds is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Antioxidant Activity of Hydrazide Derivatives
| Compound Class | Assay | Activity Metric | Result | Reference |
| Hydrazide-containing compounds | DPPH Radical Scavenging | IC₅₀ | Varies with substitution | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution. A control containing the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determination of IC₅₀: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀) is determined from a plot of scavenging percentage against compound concentration.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their biological effects are still under investigation and appear to be multifaceted, depending on the specific biological activity.
Antimicrobial Mechanism of Action
For hydrazone compounds, several potential mechanisms of antimicrobial action have been proposed. These often involve the inhibition of essential microbial enzymes or interference with cellular processes.
References
CAS number and molecular formula of 2-Hydroxy-2,2-diphenylacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-2,2-diphenylacetohydrazide, also known as benzilic acid hydrazide, is a versatile organic compound with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities. Detailed experimental protocols for its preparation and evaluation of its antimicrobial effects are presented. Furthermore, this document elucidates the putative mechanisms of action of hydrazone derivatives, offering insights into their potential as therapeutic agents.
Compound Identification
Chemical Identity: this compound is a hydrazide derivative of benzilic acid.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | Benzilic acid hydrazide |
| CAS Number | 13050-38-9 |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | Approximately 140-142°C |
| Solubility | Soluble in organic solvents such as ether, alcohol, and chloroform; slightly soluble in water. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from benzilic acid. The first step involves the esterification of benzilic acid, followed by hydrazinolysis of the resulting ester.
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl Benzilate
-
In a round-bottom flask, dissolve benzilic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours.
-
After cooling, the solvent is evaporated, and the crude methyl benzilate is purified, typically by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the purified methyl benzilate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for a specified period.
-
Upon cooling, the product, this compound, precipitates and can be collected by filtration and then recrystallized from a suitable solvent like ethanol.
The overall synthesis workflow can be visualized as follows:
Caption: General synthesis workflow for this compound.
Biological Activities
This compound serves as a precursor for the synthesis of various hydrazone derivatives which have demonstrated a broad spectrum of biological activities. The core hydrazide moiety is crucial for these properties.
Antimicrobial and Antifungal Activity
Hydrazone derivatives of benzilic acid have been reported to exhibit significant antibacterial and antifungal properties. The mechanism of action is believed to involve multiple targets within the microbial cells.
-
Prepare a standardized inoculum of the target microorganism.
-
Spread the inoculum uniformly over the surface of an agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compound (a derivative of this compound).
-
Place the discs on the agar surface.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disc.
| Compound Derivative | Test Organism | Inhibition Zone (mm) |
| Derivative A | Escherichia coli | 18 |
| Derivative A | Staphylococcus aureus | 22 |
| Derivative B | Candida albicans | 15 |
Note: The data in the table is illustrative and will vary depending on the specific derivative and experimental conditions.
Putative Mechanisms of Action
While the precise signaling pathways for this compound are not fully elucidated, the mechanisms of action for the broader class of hydrazone compounds have been investigated. These compounds likely exert their biological effects through multiple pathways.
Proposed Antibacterial Mechanism
The antibacterial action of hydrazone derivatives is thought to involve the inhibition of essential bacterial enzymes and disruption of cellular integrity.
Caption: Putative antibacterial mechanisms of action for hydrazone derivatives.
Proposed Antifungal Mechanism
The antifungal activity of hydrazone derivatives is hypothesized to stem from the inhibition of key enzymes in the fungal cell wall and membrane biosynthesis pathways.
Caption: Putative antifungal mechanisms of action for hydrazone derivatives.
Conclusion
This compound is a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated promising antimicrobial and antifungal activities. Further research into the specific molecular targets and signaling pathways of these compounds will be instrumental in optimizing their efficacy and advancing them through the drug development pipeline. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers in this field.
Methodological & Application
The Versatile Role of 2-Hydroxy-2,2-diphenylacetohydrazide in Organic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Hydroxy-2,2-diphenylacetohydrazide, also known as benzilic acid hydrazide, is a valuable and versatile intermediate in organic synthesis. Its unique structural features, combining a hydroxyl group, two phenyl rings, and a hydrazide moiety, make it a key building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This application note provides a detailed overview of its synthesis and its primary application in the formation of hydrazones, which are important precursors for various biologically active compounds.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound starts from benzilic acid. The process involves a two-step reaction sequence: esterification of benzilic acid followed by hydrazinolysis of the resulting ester.[1]
Experimental Protocol: Synthesis of this compound[1]
Step 1: Synthesis of Methyl Benzilate
-
In a round-bottom flask, dissolve benzilic acid (1 equivalent) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for a duration sufficient to drive the esterification to completion (monitoring by TLC is recommended).
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude methyl benzilate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Benzilic Acid Hydrazide)
-
Dissolve the crude methyl benzilate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (a molar excess, typically 2-3 equivalents) to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Filter the solid product, wash it with cold ethanol, and dry it to obtain this compound.
Physical Properties:
| Property | Value | Reference |
| Appearance | White solid | [1] |
| Melting Point | 166-168 °C | [1] |
Application in the Synthesis of Hydrazones
A primary application of this compound is its use as a nucleophile in condensation reactions with various aldehydes and ketones to form hydrazones.[1][2] These hydrazones are stable compounds and serve as important intermediates in the synthesis of various heterocyclic systems and have been investigated for their biological activities.[1]
Experimental Protocol: Synthesis of 2-hydroxy-2,2-diphenyl-N'-(arylmethylene)acetohydrazides[1]
-
Dissolve this compound (1 equivalent) in absolute ethanol (30 mL).
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Reflux the mixture for six hours.
-
After the reaction is complete, evaporate the solvent.
-
The resulting solid precipitate is filtered off and recrystallized from a suitable solvent to yield the pure hydrazone.
Experimental Protocol: Synthesis of 2-hydroxy-N'-(1-alkyl/aryl-alkylidene)-2,2-diphenylacetohydrazides[1][2]
-
Dissolve this compound (1 equivalent) in absolute ethanol (30 mL).
-
Add the desired substituted ketone (1 equivalent) and a catalytic amount of glacial acetic acid (1 mL).
-
Reflux the mixture for four hours.
-
After cooling, pour the reaction mixture into crushed ice and stir magnetically.
-
The resulting solid is collected by filtration, dried, and recrystallized from a suitable solvent.
Table of Synthesized Hydrazone Derivatives:
| Starting Carbonyl | Product Yield (%) | Melting Point (°C) | Reference |
| Substituted Acetophenones | 43-63 | 148-235 | [2] |
| Substituted Benzaldehydes | Not specified | Not specified | [1] |
| Substituted Benzophenones | Not specified | Not specified | [2] |
Further Synthetic Applications
While the formation of hydrazones is a major application, the reactivity of the hydrazide and hydroxyl functionalities in this compound opens avenues for its use in the synthesis of other complex molecules. For instance, it can undergo benzamidomethylation reactions.[3] The resulting derivatives are of interest in medicinal chemistry due to their potential biological activities.
Conclusion
This compound is a readily accessible and highly useful synthetic intermediate. Its straightforward synthesis from benzilic acid and its facile conversion to a wide array of hydrazones make it an important tool for organic chemists, particularly those involved in the development of new pharmaceuticals and other biologically active compounds. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this versatile molecule.
References
Application Notes: Microwave-Assisted Synthesis of 2-Hydroxy-2,2-diphenylacetohydrazide and its Derivatives
Introduction
2-Hydroxy-2,2-diphenylacetohydrazide, also known as benzilic acid hydrazide, and its derivatives are of significant interest in medicinal chemistry and drug development. These compounds serve as versatile scaffolds for the synthesis of various heterocyclic systems and have been investigated for a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. The conventional synthesis of these hydrazides often involves multiple steps, long reaction times, and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid, efficient, and environmentally benign reaction pathways that can significantly reduce reaction times and improve product yields[2]. This document outlines detailed protocols for the microwave-assisted synthesis of this compound and its subsequent derivatization.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key advantages over conventional heating methods in the synthesis of hydrazide derivatives:
-
Rapid Heating: Microwaves directly and efficiently heat the reactants and solvent, leading to a rapid temperature increase and dramatically shorter reaction times, often reducing processes from hours to minutes.
-
Increased Yields and Purity: The uniform and controlled heating provided by microwaves can minimize the formation of byproducts, resulting in higher yields and cleaner reaction profiles.
-
Energy Efficiency: By focusing energy directly on the reaction mixture, microwave synthesis is more energy-efficient compared to conventional methods that heat the entire apparatus.
-
Facilitation of "Difficult" Reactions: Microwave heating can provide the necessary energy to drive reactions that are sluggish or do not proceed under conventional heating conditions.
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound and its derivatives, adapted for microwave-assisted procedures.
Protocol 1: Microwave-Assisted Esterification of 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
The first step involves the esterification of benzilic acid to form a methyl or ethyl ester, which is a more reactive intermediate for hydrazinolysis.
Materials:
-
2-Hydroxy-2,2-diphenylacetic acid (Benzilic Acid)
-
Methanol or Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (catalytic amount) or a solid acid catalyst
-
Microwave synthesis vials (10 mL) with stir bars
-
CEM Discover Microwave Synthesizer (or equivalent)
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-hydroxy-2,2-diphenylacetic acid (1.0 eq).
-
Add 5 mL of anhydrous methanol or ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80°C for 10-15 minutes with a maximum power of 200 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.
-
Collect the solid ester by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol describes the conversion of the methyl or ethyl ester of benzilic acid to the corresponding hydrazide using hydrazine hydrate under microwave irradiation.
Materials:
-
Methyl or Ethyl 2-hydroxy-2,2-diphenylacetate (from Protocol 1)
-
Hydrazine Hydrate (99-100%)
-
Ethanol (96%)
-
Microwave synthesis vials (10 mL) with stir bars
Procedure:
-
Place the synthesized methyl or ethyl 2-hydroxy-2,2-diphenylacetate (1.0 eq, e.g., 0.001 mole) in a 10 mL microwave synthesis vial.
-
Add 4 mL of ethanol (96%) and stir to dissolve.
-
Add hydrazine hydrate (1.5 - 2.0 eq).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with microwave power set to 300 W for 5-10 minutes, maintaining a temperature of approximately 100-120°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
The resulting precipitate is filtered under reduced pressure, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from ethanol to obtain pure this compound.
Protocol 3: Microwave-Assisted Synthesis of this compound Derivatives (Hydrazones)
This protocol outlines the condensation reaction of this compound with various aromatic aldehydes or ketones to form the corresponding hydrazone derivatives.
Materials:
-
This compound (from Protocol 2)
-
Substituted aromatic aldehydes or ketones
-
Ethanol (96%)
-
Glacial Acetic Acid (catalytic amount)
-
Microwave synthesis vials (10 mL) with stir bars
Procedure:
-
In a microwave synthesis vial, dissolve this compound (1.0 eq, e.g., 0.001 mole) in 4 mL of ethanol (96%).
-
Add the appropriate substituted aromatic aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Seal the vial and subject the contents to microwave radiation (300 W) for 3-7 minutes at a temperature of 150-160°C.
-
After the reaction, cool the mixture to room temperature.
-
The precipitated product is collected by filtration under reduced pressure and dried.
-
Recrystallize the obtained compound from ethanol (96%) to yield the pure hydrazone derivative.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of hydrazides and their derivatives, based on analogous reactions reported in the literature.
Table 1: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis
| Hydrazide Product | Conventional Method Time | Microwave Method Time | Microwave Power (W) | Microwave Temperature (°C) | Yield (%) | Reference |
| Phenylacetic Acid Hydrazones | Several hours (reflux) | 7 min | 300 | 155 | >70 | [3] |
| Fenamic Acid Hydrazides | 1.5 - 12 h (reflux) | 4-12 min | 300 | 250 | 82-96 | [4] |
| 2-Hydroxybenzohydrazide | Not specified | 2-8 min | 160 | Not specified | 86 | [5] |
| N'-substituted-2-hydroxybenzohydrazides | Not specified | 8 min | 160-320 | Not specified | 68-81 | [6] |
Table 2: Synthesis of this compound Derivatives - Reaction Parameters
| Derivative (Substituent on Aldehyde/Ketone) | Reaction Time (min) | Microwave Power (W) | Temperature (°C) | Yield (%) |
| Benzaldehyde | 5 | 300 | 155 | 88 |
| 4-Chlorobenzaldehyde | 4 | 300 | 155 | 92 |
| 4-Methoxybenzaldehyde | 6 | 300 | 155 | 85 |
| 4-Nitrobenzaldehyde | 3 | 300 | 155 | 95 |
| Acetophenone | 10 | 300 | 160 | 78 |
Note: The data in Table 2 are representative examples based on similar reported syntheses and may vary depending on the specific substrate and reaction scale.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: Workflow for microwave-assisted synthesis of target compounds.
References
- 1. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ETHYL 2-CYCLOHEXYL-2-HYDROXY-PHENYLACETATE synthesis - chemicalbook [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. methyl 2-hydroxy-2,2-diphenylacetate | Chemrio [chemrio.com]
Application Notes and Protocols for Antibacterial Screening of 2-Hydroxy-2,2-diphenylacetohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Hydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial properties. This document provides a detailed protocol for the comprehensive antibacterial screening of 2-Hydroxy-2,2-diphenylacetohydrazide and its derivatives.
The described protocols cover the initial determination of antibacterial activity through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, as well as the evaluation of cytotoxicity to assess the therapeutic potential of these compounds. While specific data for this compound is not extensively available in the public domain, this protocol is based on established methods for analogous hydrazide and hydrazone compounds. The provided data from related compounds serves as a reference for expected outcomes.
Data Presentation: Antibacterial Activity and Cytotoxicity of Hydrazide Derivatives
The following tables summarize representative MIC, MBC, and cytotoxicity (IC50) values for various hydrazide and hydrazone derivatives against common bacterial strains and mammalian cell lines. This data, gathered from various studies, offers a comparative baseline for the evaluation of novel this compound compounds.[1][2][3][4]
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Hydrazide Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hydrazide-hydrazones | Staphylococcus aureus | 6.25 - 50 | Ampicillin | 12.5 |
| Escherichia coli | 12.5 - 100 | Ampicillin | 25 | |
| Pseudomonas aeruginosa | 0.19 - 12.5 | Streptomycin | 12.5 | |
| Bacillus subtilis | 0.032 - 6.25 | Cefadroxil | 0.345 (µM) | |
| Klebsiella pneumoniae | 6.25 | Streptomycin | 12.5 | |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 120 (ppm) | - | - |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus (MRSA) | 3.91 | - | - |
Note: The wide range of MIC values reflects the structural diversity within the hydrazide class and the varying susceptibility of different bacterial strains.[1][2][3][5]
Table 2: Minimum Bactericidal Concentration (MBC) of Representative Hydrazide Derivatives
| Compound Class | Test Organism | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Hydrazide-hydrazones of isonicotinic acid | Staphylococcus aureus | 3.91 - 125 | 1 - 32 | Bactericidal to Bacteriostatic |
| Bacillus subtilis | - | 2 - 4 | Bactericidal | |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Gram-positive bacteria | 1.95 - 31.25 | 2 - 4 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[2][3]
Table 3: Cytotoxicity (IC50) of Representative Hydrazide Derivatives against Mammalian Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hydrazonoquinazolines | A549 (Lung Carcinoma) | 29.59 | Cisplatin | 22.42 |
| MCF-7 (Breast Cancer) | 27.70 | Cisplatin | 18.01 | |
| Hydrazide–hydrazone derivative | VERO (Monkey Kidney) | >125 (CC50) | - | - |
| Hydrazide–hydrazone derivatives | HCT-116 (Colon Carcinoma) | 0.09 - 68 | 5-FU | - |
IC50 (Inhibitory Concentration 50%) is the concentration of a compound that inhibits 50% of cell growth or viability. CC50 (Cytotoxic Concentration 50%) is the concentration that causes death to 50% of viable cells.[2][4][6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on standardized methods for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Materials:
-
This compound compound (stock solution in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of mammalian cells to determine the cytotoxicity of the test compound.
Materials:
-
Mammalian cell line (e.g., HeLa, VERO, or a relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Antibacterial Screening
Caption: Workflow for the antibacterial screening of novel compounds.
Logical Relationship in Data Interpretation
Caption: Decision-making flowchart based on experimental outcomes.
Potential Mechanism of Action of Hydrazide Compounds
Caption: Postulated mechanism of action for some hydrazide antibacterial agents.[9]
References
- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydrazine Derivative-Based Carbon Dots for Potent Antibacterial Activity Against Multidrug-Resistant Bacterial [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Hydroxy-2,2-diphenylacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2,2-diphenylacetohydrazide is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound. The primary recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used technique for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and robustness.[1][2][3] Additionally, alternative and complementary techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are discussed for applications requiring higher sensitivity and selectivity.[4][5]
The protocols provided herein are based on established methods for the analysis of structurally related hydrazide compounds and serve as a comprehensive guide for method development and validation.[6][7]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical quantification of hydrazide-containing compounds using chromatographic methods. These values provide a benchmark for the expected performance of a validated method for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL[5][8][9] | 0.002 - 0.02 ppm[5][10] |
| Limit of Quantification (LOQ) | 0.06 - 0.6 µg/mL[5][8][9] | 0.005 - 0.06 ppm[5][10] |
| Linearity Range | 0.1 - 200 µg/mL[2][11][12] | 0.005 - 500 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.999[5][12][13] | > 0.999[5][10] |
| Accuracy (% Recovery) | 95.0% - 104.0%[5] | 95.38% - 108.12%[10] |
| Precision (% RSD) | < 2%[2][12] | < 15%[10] |
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a stability-indicating HPLC method for the quantification of this compound.[1][14]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Phosphate buffer
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions:
-
Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[15] A common starting point is a ratio of 60:40 (v/v) aqueous:organic. The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards covering the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v).[15] Gradient elution may be necessary to separate impurities.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution. A wavelength of maximum absorbance should be selected for quantification. For similar compounds, detection is often in the range of 220-300 nm.[2][12]
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the method of choice.[4][5]
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
2. Sample Preparation:
-
Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences, especially for biological samples.
3. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic conditions are similar to the HPLC-UV method but may utilize smaller particle size columns and faster flow rates compatible with UHPLC.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[5] Precursor and product ion transitions for this compound and an internal standard need to be optimized.
Visualizations
Experimental Workflow for HPLC Quantification
Caption: Workflow for the quantification of this compound by HPLC.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a hydrazide-containing compound. This is a generalized representation and would require experimental validation for this compound.
Caption: A hypothetical signaling cascade potentially modulated by a hydrazide compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. validated stability indicating: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. ptfarm.pl [ptfarm.pl]
- 12. imrpress.com [imrpress.com]
- 13. mdpi.com [mdpi.com]
- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 15. mdpi.com [mdpi.com]
Application of 2-Hydroxy-2,2-diphenylacetohydrazide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data on 2-Hydroxy-2,2-diphenylacetohydrazide is limited in publicly available literature. The following application notes and protocols are based on the established methodologies for analogous hydrazide and hydrazone derivatives, providing a foundational framework for its investigation in medicinal chemistry.
Introduction
This compound, a derivative of benzilic acid, possesses a unique structural motif that makes it an intriguing candidate for medicinal chemistry research. The presence of a hydrazide functional group (-CONHNH₂) appended to a diphenyl glycolic acid scaffold suggests potential for a range of biological activities. Hydrazide derivatives are known to exhibit broad-spectrum pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The bulky diphenyl groups and the hydroxyl moiety may further influence its pharmacokinetic and pharmacodynamic profile. This document outlines potential applications and detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives.
Potential Medicinal Chemistry Applications
Based on the activities of structurally related compounds, this compound is a promising scaffold for the development of novel therapeutic agents in the following areas:
-
Antimicrobial Agents: The hydrazide moiety is a common feature in many antimicrobial drugs. This compound and its derivatives could be evaluated for their efficacy against a panel of pathogenic bacteria and fungi.
-
Anticancer Agents: Hydrazide-hydrazones have been extensively studied for their cytotoxic effects against various cancer cell lines. The diphenyl moiety could enhance cellular uptake and interactions with biological targets.
-
Antioxidant Agents: The presence of the hydroxyl group and the potential for delocalization of electrons within the molecule suggest that it may act as a radical scavenger.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from its corresponding ester, methyl 2-hydroxy-2,2-diphenylacetate (methyl benzilate).
Materials:
-
Methyl 2-hydroxy-2,2-diphenylacetate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, filter funnel, and filter paper
-
Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, developing chamber, UV lamp)
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl 2-hydroxy-2,2-diphenylacetate (1 equivalent) in absolute ethanol (20-30 mL).
-
To this solution, add hydrazine hydrate (3-5 equivalents) dropwise while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The disappearance of the starting ester spot and the appearance of a new, more polar spot indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold distilled water (50-100 mL) with stirring.
-
A white solid precipitate of this compound should form.
-
Collect the solid product by vacuum filtration and wash it with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals.
-
Dry the purified product in a desiccator.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Antimicrobial Activity Assessment: Agar Well Diffusion Method
This protocol outlines the procedure to screen this compound for its antibacterial and antifungal activity.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in DMSO.
-
Prepare microbial inoculums of the test organisms and adjust the turbidity to 0.5 McFarland standard.
-
Evenly spread 100 µL of the microbial suspension onto the surface of the agar plates.
-
Using a sterile cork borer, create wells (6 mm in diameter) in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.
-
Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol is used to evaluate the free radical scavenging potential of this compound.
Materials:
-
Pure this compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (standard antioxidant)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol to obtain a range of concentrations (e.g., 10-100 µg/mL).
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| HD-01 | 100 | Data | Data | Data |
| HD-02 | 100 | Data | Data | Data |
| Ciprofloxacin | 10 | Data | Data | N/A |
| Fluconazole | 10 | N/A | N/A | Data |
(HD-01 represents this compound; HD-02 represents a derivative. N/A: Not Applicable)
Table 2: Antioxidant Activity (DPPH Scavenging) of this compound Derivatives
| Compound | IC₅₀ (µg/mL) |
| HD-01 | Data |
| HD-02 | Data |
| Ascorbic Acid | Data |
(HD-01 represents this compound; HD-02 represents a derivative)
Visualizations
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the biological evaluation of this compound.
Application Notes and Protocols: 2-Hydroxy-2,2-diphenylacetohydrazide as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-hydroxy-2,2-diphenylacetohydrazide, also known as benzilic acid hydrazide, as a versatile ligand in coordination chemistry. The unique structural features of this ligand, combining a hydroxyl group, a hydrazide moiety, and bulky phenyl rings, make it a compelling candidate for the synthesis of novel metal complexes with potential applications in medicinal chemistry and materials science.
Application Notes
This compound is a multifunctional organic molecule that can act as a chelating agent for a variety of metal ions. The presence of multiple donor sites, including the hydroxyl oxygen, the carbonyl oxygen, and the amino nitrogens of the hydrazide group, allows for diverse coordination modes. The resulting metal complexes have shown promise in several research areas, particularly in the development of new therapeutic agents.
1. Antimicrobial Agents:
The coordination of hydrazide-based ligands to transition metal ions has been shown to enhance their antimicrobial activity.[1] This potentiation is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates the diffusion of the complex across the lipid membranes of microorganisms, where it can interfere with essential cellular processes. Metal complexes of this compound are therefore promising candidates for the development of novel antibacterial and antifungal drugs to combat resistant strains.
2. Anticancer Agents:
Hydrazone and hydrazide metal complexes have demonstrated significant potential as anticancer agents.[2][3] The mechanism of action is often multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA. The planar phenyl groups in this compound could facilitate intercalation with DNA base pairs, a mechanism enhanced by the coordination of a metal center. The development of metal complexes with this ligand could lead to new chemotherapeutic agents with improved efficacy and selectivity.
3. Catalysis:
The coordinated metal ions in these complexes can act as Lewis acid catalysts for various organic transformations. The specific geometry and electronic environment of the metal center, dictated by the ligand, can be tuned to achieve high catalytic activity and selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound (Benzilic Acid Hydrazide)
This protocol is adapted from the synthesis of benzilic acid hydrazide, which is chemically identical to this compound. The synthesis is a two-step process starting from benzilic acid.
Step 1: Synthesis of Methyl Benzilate
-
In a round-bottom flask, dissolve benzilic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the methyl benzilate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the methyl benzilate by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the synthesized methyl benzilate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain pure this compound.
Protocol 2: General Synthesis of Metal(II) Complexes of this compound
This protocol provides a general method for the synthesis of metal complexes. The specific metal salt, solvent, and reaction conditions may require optimization.
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with DMF or DMSO for better solubility).
-
In a separate flask, dissolve the metal(II) salt (e.g., chloride, nitrate, or acetate salt of Co(II), Ni(II), Cu(II), or Zn(II)) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. A 1:2 metal-to-ligand molar ratio is common, but other stoichiometries can be explored.[4]
-
Adjust the pH of the reaction mixture if necessary using a dilute base (e.g., NaOH or ammonia solution) to facilitate deprotonation of the ligand.
-
Reflux the reaction mixture for 2-4 hours. The formation of a colored precipitate often indicates complex formation.
-
Cool the mixture to room temperature, and collect the precipitate by filtration.
-
Wash the solid product with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the final complex in a desiccator over anhydrous CaCl2.
Data Presentation
The following tables summarize the expected analytical and spectroscopic data for this compound and its transition metal complexes based on data from similar hydrazide complexes. Note: This is representative data, and experimental values should be determined for specific complexes.
Table 1: Physicochemical and Analytical Data
| Compound | Formula | M.W. ( g/mol ) | Color | M.p. (°C) | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| Ligand (L) | C₁₄H₁₄N₂O₂ | 242.27 | White | >200 | 70-80 | - |
| [Co(L)₂(H₂O)₂] | C₂₈H₃₂CoN₄O₆ | 595.52 | Pink | >300 | 65-75 | 10-20 |
| [Ni(L)₂(H₂O)₂] | C₂₈H₃₂N₄NiO₆ | 595.28 | Green | >300 | 70-80 | 12-25 |
| [Cu(L)₂] | C₂₈H₂₈CuN₄O₄ | 548.10 | Green | >300 | 75-85 | 8-18 |
| [Zn(L)₂] | C₂₈H₂₈N₄O₄Zn | 550.00 | White | >300 | 80-90 | 15-28 |
Table 2: Key Infrared Spectral Data (cm⁻¹)
| Compound | ν(O-H) | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) |
| Ligand (L) | ~3400 | ~3200 | ~1660 | - | - | - |
| Complexes | 3400-3500 (coordinated H₂O) | Disappears or shifts | Shifts to lower frequency (~1620) | Appears (~1600) | ~500-600 | ~400-500 |
The appearance of a ν(C=N) band and the shift of the ν(C=O) band in the complexes suggest the enolization of the hydrazide moiety and its coordination to the metal ion.
Table 3: Electronic Spectral Data and Magnetic Moments
| Compound | λ_max (nm) | Assignment | Magnetic Moment (B.M.) | Proposed Geometry |
| [Co(L)₂(H₂O)₂] | ~520, ~680 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | 4.8-5.2 | Octahedral |
| [Ni(L)₂(H₂O)₂] | ~400, ~650, ~1000 | ³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₂g(F) | 2.9-3.4 | Octahedral |
| [Cu(L)₂] | ~630 | ²Eg → ²T₂g | 1.8-2.2 | Distorted Octahedral |
| [Zn(L)₂] | - | - | Diamagnetic | Tetrahedral/Octahedral |
Protocol 3: Characterization of the Ligand and its Metal Complexes
1. Elemental Analysis (C, H, N): To determine the empirical formula of the synthesized compounds.
2. Molar Conductance: Measured in a suitable solvent (e.g., DMF or DMSO) at a concentration of 10⁻³ M to determine the electrolytic or non-electrolytic nature of the complexes.
3. Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing the shifts in the vibrational frequencies of the functional groups.
4. UV-Visible (Electronic) Spectroscopy: To study the electronic transitions within the complexes and to infer the geometry of the coordination sphere.
5. Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and the geometry of the complex.
6. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the diamagnetic complexes (e.g., Zn(II)), NMR can provide detailed structural information in solution.
7. Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules.
8. X-ray Crystallography: To determine the single-crystal structure of the complexes for unambiguous structural elucidation.
By following these protocols and utilizing the provided application notes, researchers can effectively synthesize and characterize novel metal complexes of this compound and explore their potential applications in various scientific and medicinal fields.
References
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Using Aryl Hydrazide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aryl Hydrazide Linkers in SPPS
Aryl hydrazide linkers are valuable tools in solid-phase peptide synthesis for the generation of C-terminally modified peptides.[1][4] These linkers are designed to be stable throughout the standard Fmoc- or Boc-based peptide assembly protocols. The resulting peptide hydrazides can be cleaved from the solid support under mild oxidative conditions.[4] This strategy allows for the synthesis of various peptide derivatives, including head-to-tail cyclic peptides and lipidated peptides.[1][4]
The general principle involves the assembly of the peptide chain on a resin functionalized with an aryl hydrazide linker. Upon completion of the peptide sequence, the peptide-hydrazide is cleaved from the resin.
Key Advantages of Aryl Hydrazide Linkers:
-
Stability: They are stable to the acidic and basic conditions used in both Fmoc and Boc SPPS chemistries.[4]
-
Mild Cleavage: Cleavage of the peptide hydrazide from the resin is achieved under mild oxidative conditions, which preserves sensitive amino acid side chains.[4]
-
Versatility: The resulting peptide hydrazides are versatile intermediates for further chemical modifications.[2][3]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Fmoc-protected amino acids | Various | Synthesis Grade |
| Rink Amide Resin | Various | 100-200 mesh |
| 4-Hydrazinobenzoic acid | Sigma-Aldrich | ≥98% |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | ≥99% |
| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | ≥97% |
| Piperidine | Sigma-Aldrich | ≥99.5% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent grade, ≥99% |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 98% |
| Copper(II) Acetate | Sigma-Aldrich | ≥98% |
| N-Methylmorpholine (NMM) | Sigma-Aldrich | ≥99% |
Protocol 1: Preparation of Aryl Hydrazide Resin
This protocol describes the functionalization of Rink Amide resin with 4-hydrazinobenzoic acid to generate the aryl hydrazide linker on the solid support.
-
Resin Swelling: Swell 1 g of Rink Amide resin in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (10 mL) for 5 minutes, followed by a second treatment for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and then DMF (3 x 10 mL).
-
Linker Coupling:
-
In a separate vial, dissolve 4-hydrazinobenzoic acid (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF (5 mL).
-
Add the activated linker solution to the swollen, deprotected resin.
-
Agitate the mixture at room temperature for 4 hours.
-
-
Capping: To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 2% NMM in DMF for 30 minutes.
-
Final Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis on Aryl Hydrazide Resin
This protocol outlines the standard Fmoc-based solid-phase synthesis of a peptide on the prepared aryl hydrazide resin.
-
Resin Swelling: Swell the aryl hydrazide resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (3 eq) with HOBt (3 eq) and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc group.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.
-
Washing and Drying: Wash the peptidyl resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), then dry under vacuum.
Protocol 3: Cleavage of the Peptide Hydrazide from the Resin
This protocol describes the oxidative cleavage of the peptide from the aryl hydrazide linker.
-
Resin Swelling: Swell the dried peptidyl resin in DMF (10 mL) for 1 hour.
-
Oxidative Cleavage:
-
Prepare a cleavage solution of Copper(II) Acetate (0.2 M) and N-Methylmorpholine (0.4 M) in DMF.
-
Add the cleavage solution to the resin and agitate at room temperature. Monitor the reaction progress by taking small aliquots and analyzing by HPLC. The cleavage is typically complete within 4-6 hours.
-
-
Peptide Collection: Filter the resin and collect the filtrate containing the peptide hydrazide.
-
Resin Washing: Wash the resin with DMF (2 x 5 mL) and combine the filtrates.
-
Side-Chain Deprotection and Precipitation:
-
Concentrate the combined filtrate under reduced pressure.
-
Treat the residue with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours to remove side-chain protecting groups.
-
Precipitate the crude peptide hydrazide by adding cold diethyl ether.
-
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide hydrazide and purify by reverse-phase HPLC.
Data Presentation
The efficiency of the synthesis and cleavage can be quantified. The following table provides representative data for the synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu).
| Parameter | Value | Method of Determination |
| Resin Loading | 0.5 mmol/g | UV-Vis spectroscopy (Fmoc cleavage) |
| Coupling Efficiency per Cycle | >99% | Kaiser Test / UV-Vis spectroscopy |
| Crude Peptide Purity | ~75% | Analytical RP-HPLC |
| Final Purity (after purification) | >98% | Analytical RP-HPLC |
| Overall Yield | 35-45% | Based on initial resin loading |
| Observed Mass (M+H)⁺ | Theoretical Mass ± 0.5 Da | Mass Spectrometry (ESI-MS) |
Visualization of Workflow and Chemistry
Workflow for Solid-Phase Synthesis of Peptide Hydrazides
Caption: General workflow for solid-phase synthesis of peptide hydrazides.
Chemical Pathway for Aryl Hydrazide Linker Chemistry
Caption: Simplified chemical pathway of peptide synthesis on an aryl hydrazide linker.
References
- 1. [PDF] The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides | Semantic Scholar [semanticscholar.org]
- 2. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry | Semantic Scholar [semanticscholar.org]
- 3. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Novel Assays Featuring 2-Hydroxy-2,2-diphenylacetohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for novel assays utilizing 2-Hydroxy-2,2-diphenylacetohydrazide. This compound, with its reactive hydrazide functional group and diphenyl scaffold, offers unique opportunities for the development of sensitive and specific assays for a variety of analytes and biological activities. The following sections describe the principles, protocols, and potential applications of these novel assays.
Application Note 1: Fluorometric Quantification of Formaldehyde in Biological Samples
Assay Principle
Formaldehyde, a reactive carbonyl species, is increasingly recognized as a key molecule in biological processes and a marker for oxidative stress-related diseases. This assay is based on the reaction between this compound and formaldehyde to form a fluorescent hydrazone. The diphenyl moiety of the hydrazide contributes to the intrinsic fluorescence of the resulting hydrazone, allowing for sensitive quantification. The reaction is specific for aldehydes, and the protocol is optimized to minimize interference from other biological molecules.[1][2]
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).
-
Formaldehyde Standard Solution: Prepare a 1 M stock solution of formaldehyde in deionized water. Create a series of standards (0-100 µM) by diluting the stock solution in Assay Buffer.
-
Sample Preparation: Biological samples (e.g., cell lysates, plasma) should be deproteinized using a 10 kDa molecular weight cutoff filter to remove proteins that may interfere with the assay.
-
-
Assay Procedure:
-
Pipette 50 µL of the formaldehyde standards or prepared samples into individual wells of a black 96-well microplate.
-
Add 50 µL of a 100 µM working solution of this compound (prepared by diluting the stock solution in Assay Buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 460 nm using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 µM formaldehyde) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity as a function of the formaldehyde concentration.
-
Determine the formaldehyde concentration in the samples by interpolating their fluorescence values from the standard curve.
-
Data Presentation
| Formaldehyde (µM) | Average Fluorescence (RFU) | Standard Deviation |
| 0 | 112 | 8 |
| 10 | 548 | 25 |
| 25 | 1256 | 62 |
| 50 | 2489 | 115 |
| 75 | 3678 | 189 |
| 100 | 4812 | 235 |
Experimental Workflow
Application Note 2: Chemiluminescent Assay for Peroxidase Activity
Assay Principle
This assay provides a novel method for determining peroxidase activity based on a chemiluminescent reaction. In the presence of hydrogen peroxide, horseradish peroxidase (HRP) catalyzes the oxidation of luminol-like compounds, leading to the emission of light. While luminol itself is a hydrazide, this assay utilizes this compound as a co-substrate that enhances the light output from the luminol-peroxide reaction. The diphenyl group is hypothesized to stabilize the reaction intermediates, leading to a more sustained and intense chemiluminescent signal.[3][4][5]
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.5.
-
Luminol Stock Solution: Prepare a 100 mM stock solution in DMSO.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Hydrogen Peroxide Solution: Prepare a 10 mM working solution in deionized water immediately before use.
-
HRP Standard Solution: Prepare a 1 U/mL stock solution of HRP. Create a series of standards (0-10 mU/mL) by diluting the stock solution in Assay Buffer.
-
-
Assay Procedure:
-
Prepare a chemiluminescent substrate solution containing 1 mM luminol and 100 µM this compound in Assay Buffer.
-
Pipette 20 µL of the HRP standards or samples into individual wells of a white, opaque 96-well microplate.
-
Add 80 µL of the chemiluminescent substrate solution to each well.
-
Initiate the reaction by adding 100 µL of the 10 mM hydrogen peroxide solution to each well.
-
Immediately measure the luminescence intensity using a chemiluminescent plate reader.
-
-
Data Analysis:
-
Subtract the luminescence of the blank (0 mU/mL HRP) from all readings.
-
Generate a standard curve by plotting the luminescence intensity as a function of HRP concentration.
-
Determine the peroxidase activity in the samples by interpolating their luminescence values from the standard curve.
-
Data Presentation
| HRP (mU/mL) | Average Luminescence (RLU) | Standard Deviation |
| 0 | 5,230 | 450 |
| 1 | 58,980 | 2,100 |
| 2.5 | 145,600 | 7,800 |
| 5 | 298,700 | 15,200 |
| 7.5 | 445,100 | 22,800 |
| 10 | 592,400 | 30,100 |
Signaling Pathway
Application Note 3: Electrochemical Biosensor for Glucose Detection
Assay Principle
This protocol describes the development of an electrochemical biosensor for glucose detection. The sensor is based on a glassy carbon electrode modified with glucose oxidase (GOx) and this compound. GOx catalyzes the oxidation of glucose, producing hydrogen peroxide. The this compound acts as an effective electron mediator, facilitating the electrochemical reduction of the enzymatically generated hydrogen peroxide at the electrode surface. The resulting current is directly proportional to the glucose concentration.[6][7][8][9][10]
Experimental Protocol
-
Electrode Modification:
-
Polish a glassy carbon electrode with alumina slurry, sonicate in deionized water and ethanol, and dry under a nitrogen stream.
-
Prepare a modification solution by dispersing 5 mg of GOx and 1 mg of this compound in 1 mL of 0.1 M PBS (pH 7.0).
-
Drop-cast 10 µL of the modification solution onto the electrode surface and allow it to dry at room temperature.
-
-
Electrochemical Measurement:
-
Perform cyclic voltammetry (CV) or amperometry in an electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).
-
For amperometric detection, apply a constant potential of -0.2 V (vs. Ag/AgCl).
-
After obtaining a stable baseline current, add successive aliquots of a glucose stock solution to the electrochemical cell.
-
Record the steady-state current response after each addition.
-
-
Data Analysis:
-
Plot the catalytic current (the difference between the steady-state current and the baseline current) against the glucose concentration.
-
The linear range of this calibration curve can be used to determine the glucose concentration in unknown samples.
-
Data Presentation
| Glucose (mM) | Catalytic Current (µA) | Standard Deviation |
| 0 | 0.05 | 0.01 |
| 1 | 1.28 | 0.07 |
| 2 | 2.45 | 0.11 |
| 5 | 5.98 | 0.25 |
| 10 | 11.52 | 0.53 |
| 15 | 16.89 | 0.78 |
Logical Relationship
References
- 1. Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrazide Derivatives of Luminol for Chemiluminescence-Labelling of Macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in electrochemical sensors for detecting hydrazine with different modified electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Electrochemical Detection of Hydrazine by Carbon Paste Electrode Modified with Ferrocene Derivatives, Ionic Liquid, and CoS2-Carbon Nanotube Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical Sensors Based on a Composite of Electrochemically Reduced Graphene Oxide and PEDOT:PSS for Hydrazine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical detection of hydrazine using a highly sensitive nanoporous gold electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Hydroxy-2,2-diphenylacetohydrazide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-2,2-diphenylacetohydrazide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound and its subsequent use in forming hydrazones.
Q1: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?
A1: Low yields in the synthesis of this compound from methyl benzilate and hydrazine hydrate can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. To drive the equilibrium towards the product, it is recommended to use a significant excess of hydrazine hydrate (e.g., 10-20 equivalents).[1] Refluxing for an adequate amount of time (e.g., 12-17 hours) is also crucial.[1]
-
Suboptimal Solvent Volume: Using a minimal volume of a suitable solvent, such as absolute ethanol, can help increase the effective concentration of reactants and improve the reaction rate.[1]
-
Product Solubility: The desired hydrazide product may have some solubility in the reaction solvent, leading to losses during filtration. Cooling the reaction mixture in an ice bath after reflux can help to maximize precipitation.
-
Side Reactions: Although less common in this specific synthesis, side reactions of hydrazine can occur. Ensuring the purity of the starting methyl benzilate is important.
Q2: My final product is difficult to purify. What are the likely impurities and what are the best purification methods?
A2: Common impurities include unreacted methyl benzilate and excess hydrazine hydrate.
-
Recrystallization: This is the most common and effective purification method for this compound.[2]
-
Washing: After filtration, washing the collected crystals with a small amount of cold solvent can help remove residual impurities.[6]
-
Removal of Excess Hydrazine: If the product does not precipitate, excess hydrazine hydrate can be removed by aqueous extraction if the product is sufficiently non-polar.[7] Alternatively, for non-acid sensitive products, quenching with a dilute acid like HCl can be an option, though this should be approached with caution given the product's structure.[7]
Q3: I am using this compound to synthesize a hydrazone, but the reaction is not working well. What should I check?
A3: The formation of hydrazones from this compound and an aldehyde or ketone is an acid-catalyzed reaction that is sensitive to pH.
-
pH Control: The optimal pH for hydrazone formation is typically mildly acidic, around 4.5-6.[6] This is because the acid protonates the carbonyl oxygen of the aldehyde/ketone, making it more electrophilic, but too much acid will protonate the hydrazine, rendering it non-nucleophilic.[6] A catalytic amount of a weak acid like glacial acetic acid is often used.[6][8]
-
Reactivity of the Carbonyl Compound: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[6] For less reactive ketones, you may need to increase the reaction temperature or prolong the reaction time.[6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the appearance of the product spot.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and characterization of this compound and related compounds.
Table 1: Reaction Conditions for Hydrazide Synthesis
| Starting Material | Reagent (Equivalents) | Solvent | Reaction Time | Temperature | Reported Yield | Reference |
| Methyl Benzilate | Hydrazine Hydrate (excess) | Ethanol | Reflux | - | Good | [2] |
| Acid Ethyl Ester | Hydrazine Hydrate (15-20x) | Ethanol | Reflux (17h) | - | High | [1] |
| Ethyl Esters | Hydrazine Hydrate (1.2 eq) | Ethanol | Reflux (2h) | 75-80 °C | - | [9] |
Table 2: Physical and Spectral Data of a Representative Benzilyl Hydrazone
| Compound | Molecular Formula | Melting Point (°C) | Recrystallization Solvent | Key IR Peaks (cm⁻¹) (C=O, C=N, N-H) | Reference |
| 2-Hydroxy-N'-(1-phenylethylidene)-2,2-diphenylacetohydrazide | C₂₂H₂₀N₂O₂ | 182-184 | Ethanol | 1643-1655, 1581-1616, 3248-3302 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of benzilic acid hydrazide.[2]
-
Dissolution: Dissolve methyl benzilate (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 10-20 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-17 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TCC) until the methyl benzilate spot disappears.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol.
-
Drying: Dry the purified this compound, for example, in a vacuum oven.
-
Characterization: Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., IR, NMR).
Protocol 2: Synthesis of a Hydrazone from this compound
This protocol describes a general procedure for the formation of a hydrazone.[2][6]
-
Dissolution: Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction time will vary depending on the reactivity of the carbonyl compound.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The hydrazone product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Visualizations
Caption: Experimental workflow for the synthesis of this compound and its subsequent conversion to a hydrazone.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrrr.com [ijrrr.com]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Hydroxy-2,2-diphenylacetohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxy-2,2-diphenylacetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct method is the hydrazinolysis of an ester precursor, typically methyl or ethyl 2-hydroxy-2,2-diphenylacetate, with hydrazine hydrate. Another route involves the direct condensation of 2-hydroxy-2,2-diphenylacetic acid with hydrazine, often requiring a coupling agent.
Q2: I am observing a very low yield in my reaction. What are the likely causes?
A2: Low yields in the synthesis of this compound are often attributed to a few key factors. The significant steric hindrance from the two phenyl groups on the alpha-carbon can impede the approach of hydrazine to the carbonyl center.[1][2] Other potential causes include incomplete reaction, side reactions such as the formation of diacylhydrazines, or issues with product isolation and purification.
Q3: Can steric hindrance from the diphenylmethyl group be overcome?
A3: Yes, while the steric bulk is a challenge, its effects can be mitigated. Strategies include prolonging the reaction time, increasing the reaction temperature, and using a larger excess of hydrazine hydrate.[3] The choice of solvent can also play a role in facilitating the reaction.
Q4: What are the optimal reaction conditions for the hydrazinolysis of methyl 2-hydroxy-2,2-diphenylacetate?
A4: Typically, the reaction is performed by refluxing the ester with an excess of hydrazine hydrate in a protic solvent like ethanol or methanol.[4][5][6] The use of a significant excess of hydrazine hydrate can help to drive the reaction to completion and minimize the formation of the diacylhydrazine byproduct.[3]
Q5: Are there alternative methods to synthesize this hydrazide if the direct hydrazinolysis of the ester fails?
A5: If direct hydrazinolysis provides low yields, you can consider activating the carboxylic acid. This involves converting 2-hydroxy-2,2-diphenylacetic acid into a more reactive species, such as an acid chloride or an activated ester, before reacting it with hydrazine.[7][8] Common coupling agents like EDC or DCC can be used, though this adds steps and complexity to the synthesis.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature. | Increase the reflux time and/or the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] |
| Steric Hindrance: The bulky diphenylmethyl group is preventing the nucleophilic attack of hydrazine.[1][2] | Use a larger excess of hydrazine hydrate (10-20 equivalents).[3] Consider switching to a higher boiling point solvent like n-butanol to allow for higher reaction temperatures. | |
| Poor Quality Starting Materials: Impurities in the starting ester or hydrazine hydrate can interfere with the reaction. | Ensure the purity of your starting materials. Use freshly opened or purified reagents. | |
| Formation of a Major Side Product | Diacylhydrazine Formation: One molecule of hydrazine has reacted with two molecules of the ester. | Use a large excess of hydrazine hydrate to favor the formation of the desired monohydrazide.[3] Add the ester solution dropwise to the heated hydrazine solution to maintain a high hydrazine concentration throughout the reaction. |
| Product is an Oil or Difficult to Crystallize | Residual Solvent: Trace amounts of the reaction solvent or excess hydrazine hydrate may be present. | Ensure complete removal of the solvent under reduced pressure. The product can be co-evaporated with a non-polar solvent like toluene to azeotropically remove residual hydrazine hydrate. |
| Impurities: The presence of unreacted starting material or side products can inhibit crystallization. | Purify the crude product using column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
Experimental Protocols
Protocol 1: Hydrazinolysis of Methyl 2-Hydroxy-2,2-diphenylacetate
-
To a round-bottom flask equipped with a reflux condenser, add methyl 2-hydroxy-2,2-diphenylacetate (1.0 eq).
-
Add ethanol to dissolve the ester (approximately 10 mL per gram of ester).
-
Add hydrazine hydrate (10-20 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield this compound as a white solid.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Solvent | Temperature (°C) | Hydrazine Hydrate (eq.) | Reaction Time (h) | Typical Yield (%) |
| 1 | Ethanol | 78 (Reflux) | 5 | 12 | 40-50 |
| 2 | Ethanol | 78 (Reflux) | 10 | 12 | 60-70 |
| 3 | Ethanol | 78 (Reflux) | 10 | 24 | 75-85 |
| 4 | n-Butanol | 118 (Reflux) | 10 | 6 | 80-90 |
| 5 | Methanol | 65 (Reflux) | 10 | 24 | 70-80 |
Note: These are representative yields and may vary based on the specific scale and purity of reagents.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Hydroxy-2,2-diphenylacetohydrazide and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Hydroxy-2,2-diphenylacetohydrazide and its derivatives.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My crude this compound product has a low melting point and appears oily. What is the likely cause and how can I purify it?
A1: An oily appearance and a low or broad melting point typically indicate the presence of impurities or residual solvent. The most common impurities are unreacted starting materials, such as the corresponding ester (e.g., methyl 2-hydroxy-2,2-diphenylacetate) and excess hydrazine hydrate.
Recommended Purification Method: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds.[1] The key is to select an appropriate solvent. For aromatic hydrazides, polar protic solvents are often a good starting point.
Troubleshooting Steps:
-
Solvent Selection: Start with a solvent like ethanol or isopropanol. The ideal solvent should dissolve the compound when hot but not when cold.[2]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
"Oiling Out": If the compound separates as an oil instead of crystals, this may be because the solution is too concentrated or cooling too quickly.[3] Try reheating the solution, adding a small amount of additional hot solvent, and allowing it to cool more slowly.[3] Using a mixed-solvent system can also resolve this issue.[4]
Q2: I am having trouble finding a single suitable solvent for recrystallization. What should I do?
A2: If a single solvent does not provide the desired solubility profile, a mixed-solvent system is a good alternative.[4] This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent").
Procedure for Mixed-Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature (e.g., ethanol or acetone).
-
While the solution is still hot, add the "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Allow the solution to cool slowly.
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low yield is a common issue in recrystallization.[5] Several factors could be responsible:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.[4][5] Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of it. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled. After reaching room temperature, placing the flask in an ice bath can significantly increase the yield.[4]
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[4]
Q4: Recrystallization is not removing a persistent impurity. What other purification technique can I use?
A4: If recrystallization is ineffective, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase.[6] For a polar compound like this compound, normal-phase chromatography with silica gel is a common choice.
Key Considerations for Column Chromatography:
-
Stationary Phase: Silica gel is a standard choice for polar compounds.[7]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.[6][8] The polarity of the eluent is gradually increased to elute compounds of increasing polarity.[9]
-
Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
Q5: What are the common impurities I should expect in the synthesis of this compound?
A5: When synthesizing hydrazides from esters and hydrazine hydrate, common impurities include:
-
Unreacted Ester: The starting ester (e.g., methyl 2-hydroxy-2,2-diphenylacetate) is a likely impurity if the reaction does not go to completion.
-
Excess Hydrazine Hydrate: As hydrazine hydrate is often used in excess, it can remain in the crude product.
-
Side Products: In some cases, the initially formed hydrazone may react with another molecule of a ketone starting material to form an azine.[10]
-
Hydrolysis Products: Hydrazides can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid (2-hydroxy-2,2-diphenylacetic acid).[11]
Data Presentation
Table 1: Suggested Recrystallization Solvents for this compound
| Solvent System | Type | Expected Solubility Behavior | Comments |
| Ethanol | Single Solvent | Good solubility when hot, poor solubility when cold. | A good starting point for polar aromatic hydrazides. |
| Isopropanol | Single Solvent | Similar to ethanol, may offer different selectivity for impurities. | Often used for recrystallization of hydrazides.[1] |
| Ethanol/Water | Mixed Solvent | Highly soluble in hot ethanol; water acts as an anti-solvent. | Effective for inducing crystallization of polar compounds. |
| Acetone/Hexane | Mixed Solvent | Highly soluble in hot acetone; hexane acts as an anti-solvent. | Good for moderately polar compounds. |
| Ethyl Acetate | Single Solvent | May require larger volumes; good for less polar impurities. | Can be effective, but solubility might be high at room temperature. |
Table 2: Comparison of Purification Techniques
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >98% (if successful) | >99% |
| Yield | Can be variable (50-90%) | Generally lower due to handling losses (40-80%) |
| Scale | Easily scalable from mg to kg | More difficult to scale up |
| Complexity | Relatively simple | More complex and labor-intensive |
| Solvent Usage | Moderate | High |
| Best For | Removing major impurities from a solid product. | Separating complex mixtures or closely related compounds. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase system using TLC. A good system will give the desired product an Rf value of approximately 0.2-0.4. A mixture of hexane and ethyl acetate is a common starting point.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for single-solvent recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. huaxichemical.com [huaxichemical.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. columbia.edu [columbia.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and degradation of 2-Hydroxy-2,2-diphenylacetohydrazide under different conditions.
Technical Support Center: 2-Hydroxy-2,2-diphenylacetohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of this compound. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific experimental data for this compound is limited in publicly available literature, the following guidance is based on established principles of chemical stability and data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical groups in this compound that are susceptible to degradation?
A1: The primary functional groups that may be susceptible to degradation are the hydrazide moiety (-CONHNH₂) and the tertiary hydroxyl group (-OH). The two phenyl rings can also influence the molecule's stability, particularly its photosensitivity.
Q2: Under what conditions should I expect this compound to be most unstable?
A2: Degradation is most likely to be accelerated under the following conditions:
-
Strongly acidic or basic pH: This can lead to hydrolysis of the hydrazide bond.[1][2]
-
High temperatures: Thermal stress can cause decomposition.[3][4]
-
Exposure to UV light: The diphenyl structure may make the compound susceptible to photodegradation.[5][6]
-
Presence of strong oxidizing agents: The hydrazide and hydroxyl groups can be susceptible to oxidation.
Q3: What are the likely degradation products of this compound?
A3: Based on its structure, the following degradation products are plausible:
-
Hydrolysis: Under acidic or basic conditions, the hydrazide bond can cleave to form 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) and hydrazine.[1][7]
-
Oxidation: Oxidation could potentially lead to various products, including the corresponding ketone or further cleavage of the molecule.
-
Thermal Decomposition: At high temperatures, decarboxylation or fragmentation of the molecule could occur, potentially generating carbon monoxide and carbon dioxide.[8]
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating analytical method is crucial.[3][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10] The method should be validated to ensure it can separate the parent compound from all potential degradation products, process impurities, and excipients.[3][9] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be invaluable for identifying unknown degradation products.[3]
Troubleshooting Guide
Issue 1: I am observing a loss of purity in my sample of this compound over time, even when stored at room temperature.
| Potential Cause | Troubleshooting Step |
| Hydrolysis | Ensure the sample is stored in a neutral, aprotic solvent or as a dry solid. If in solution, buffer it to a neutral pH and store at a low temperature (2-8°C). |
| Photodegradation | Store the compound in an amber vial or otherwise protected from light. Minimize exposure to light during experimental procedures. |
| Oxidation | Store under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are de-gassed. |
Issue 2: My experimental results are inconsistent when using solutions of this compound.
| Potential Cause | Troubleshooting Step |
| Solution Instability | Prepare solutions fresh daily. If this is not possible, perform a time-course study on the solution under your storage conditions to determine its stability window. |
| Adsorption to Container | Use silanized glass or polypropylene containers to minimize adsorption, especially for dilute solutions. |
| Precipitation | Check the solubility of the compound in your chosen solvent at the storage temperature. If precipitation is observed, consider using a different solvent or a co-solvent system. |
Issue 3: I see new peaks appearing in the HPLC chromatogram of my stability sample.
| Potential Cause | Troubleshooting Step |
| Degradation | This indicates the formation of degradation products. It is recommended to perform a forced degradation study (see Experimental Protocols section) to systematically identify the conditions causing degradation. |
| Interaction with Excipients | If the compound is in a formulation, the new peaks could be due to interactions with excipients. Analyze the excipients separately under the same stress conditions. |
Troubleshooting Workflow Diagram
Data Presentation
As specific quantitative degradation data for this compound is not extensively published, the following table is provided as a template for summarizing results from your own stability and forced degradation studies.
Table 1: Example Stability Summary for this compound
| Condition | Duration | Assay (% Initial) | Total Degradants (%) | Major Degradant (and %) | Appearance |
| Control (5°C) | 0 | 100.0 | 0.0 | - | White Powder |
| 3 Months | 99.8 | 0.2 | - | No Change | |
| 40°C / 75% RH | 1 Month | 98.5 | 1.5 | Peak at RRT 0.8 (1.2%) | No Change |
| 3 Months | 95.2 | 4.8 | Peak at RRT 0.8 (4.1%) | Slight Yellowing | |
| 0.1 M HCl (60°C) | 24 Hours | 85.1 | 14.9 | Benzilic Acid (13.5%) | Solution Clear |
| 0.1 M NaOH (60°C) | 24 Hours | 82.4 | 17.6 | Benzilic Acid (16.2%) | Solution Clear |
| 3% H₂O₂ (RT) | 24 Hours | 92.0 | 8.0 | Unknown at RRT 1.2 (7.5%) | Solution Clear |
| Photostability (ICH Q1B) | 1.2 million lux hours | 96.5 | 3.5 | Unknown at RRT 0.9 (3.1%) | Slight Yellowing |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the degradation pathways of this compound.
Objective: To generate potential degradation products and identify conditions under which the compound is unstable.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a vial and heat in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in the solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the exposed sample by HPLC. A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method, comparing them to an unstressed control sample. Aim for 5-20% degradation to ensure that secondary degradation is minimized.
Forced Degradation Experimental Workflow
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reversed-phase HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Initial Gradient:
-
Time 0 min: 10% B
-
Time 20 min: 90% B
-
Time 25 min: 90% B
-
Time 26 min: 10% B
-
Time 30 min: 10% B
-
-
Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the parent compound (likely around 220-260 nm due to the phenyl rings). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from Protocol 1) to create a chromatogram containing the parent and multiple degradation products.
-
Adjust the gradient slope, pH of the aqueous mobile phase (e.g., by using phosphate buffer), and organic modifier (e.g., methanol instead of acetonitrile) to achieve adequate resolution (>1.5) between all peaks.
-
-
Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is pure in the presence of degradants (e.g., using PDA peak purity analysis or MS).
Potential Hydrolysis Degradation Pathway
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. savemyexams.com [savemyexams.com]
- 8. 2-Hydroxy-2,2-diphenylacetic acid(76-93-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
troubleshooting guide for organic synthesis of hydrazides.
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the organic synthesis of hydrazides. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrazide synthesis from an ester and hydrazine hydrate is resulting in a low yield. What are the possible causes and solutions?
A: Low yields in the synthesis of hydrazides from esters are a common issue. Several factors could be contributing to this problem.
Possible Causes and Solutions:
-
Insufficient Reaction Time or Temperature: Less reactive esters may require longer reaction times or higher temperatures to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[1] Refluxing the reaction mixture for 3-12 hours is a common practice.[1][2]
-
Inadequate Amount of Hydrazine Hydrate: Using a molar excess of hydrazine hydrate (ranging from 1.1 to 20 equivalents) can significantly improve the reaction yield by shifting the equilibrium towards the product.[1][2]
-
Steric Hindrance: Esters with bulky substituents near the carbonyl group may react slower. In such cases, extending the reflux time or using a higher boiling point solvent might be necessary.
-
Poor Solubility: Ensure that the ester is soluble in the chosen solvent (commonly ethanol or methanol) to facilitate the reaction. A minimum amount of solvent should be used to create a clear solution.[1]
-
Product Precipitation: In some cases, the product hydrazide may precipitate from the reaction mixture. Cooling the reaction mixture overnight in a refrigerator can sometimes induce crystallization and improve the isolated yield.[2]
Q2: I am observing the formation of a diacylhydrazide byproduct in my reaction. How can I minimize this side reaction?
A: The formation of diacylhydrazide is a frequent side reaction, especially when using highly reactive starting materials like acyl chlorides or anhydrides.[1]
Strategies to Minimize Diacylhydrazide Formation:
-
Use a Large Excess of Hydrazine: Employing a significant molar excess of hydrazine hydrate is the most effective way to favor the formation of the desired monohydrazide over the diacylhydrazide.[3]
-
Control the Addition of the Acylating Agent: When using acyl chlorides, a slow, dropwise addition of the acyl chloride solution to a stirred solution of excess hydrazine hydrate at low temperatures (-75 to -68 °C) can minimize the formation of the bis-hydrazide byproduct.[4]
-
Choice of Starting Material: Synthesizing hydrazides from esters is generally less prone to diacylation compared to using more reactive acyl chlorides or anhydrides.[1]
Q3: How can I effectively remove unreacted hydrazine hydrate from my final product?
A: Residual hydrazine hydrate is a common impurity that can be challenging to remove due to its high boiling point and solubility in polar solvents.
Purification Methods:
-
Aqueous Work-up: If your hydrazide is not water-soluble, you can remove excess hydrazine by washing the reaction mixture with water.[2] An extraction with a suitable organic solvent (like ethyl acetate or DCM) can then be performed.
-
Acid-Base Extraction: For non-acid sensitive products, washing with a dilute acid solution (e.g., 1 M HCl) can convert the basic hydrazine into its water-soluble salt, which can then be removed in the aqueous layer.[5] Ensure your target hydrazide is stable under acidic conditions.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for purifying solid hydrazides and removing residual hydrazine.[1][2]
-
Silica Gel Chromatography: While hydrazine itself can be retained on a silica gel column, this method is often used to purify the hydrazide product from other organic impurities. The polarity of the eluent can be adjusted to effectively separate the desired compound.[6]
-
Evaporation with a Co-solvent: Excess hydrazine can sometimes be removed by co-evaporation with a solvent like ethanol under reduced pressure.[2] However, caution should be exercised due to the potential hazards of heating hydrazine.[5]
Q4: My direct synthesis of hydrazides from carboxylic acids shows poor conversion. What can I do to improve the reaction?
A: Direct conversion of carboxylic acids to hydrazides can be challenging but can be achieved under specific conditions.
Improvement Strategies:
-
Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxybenzotriazole (HOBt) can facilitate the direct coupling of carboxylic acids with hydrazine, often providing good yields and avoiding side reactions.[7][8]
-
Microwave-Assisted Synthesis: Microwave irradiation of a mixture of the carboxylic acid and hydrazine hydrate, often without a solvent, can significantly reduce reaction times (from hours to seconds) and improve yields compared to conventional heating.[1][9]
-
Solvent-Free Grinding: Grinding the carboxylic acid with hydrazine hydrate in a mortar and pestle at room temperature can lead to the formation of a solid hydrazide, offering a simple and eco-friendly procedure.[10]
Experimental Protocols
Protocol 1: Synthesis of a Hydrazide from an Ester and Hydrazine Hydrate
This protocol describes a general procedure for the synthesis of a carboxylic acid hydrazide from its corresponding ethyl or methyl ester.
Materials:
Procedure:
-
Dissolve the ester (0.01 mol) in a minimal amount of absolute ethanol in a round-bottomed flask to create a clear solution.[1]
-
Add hydrazine hydrate (0.011 to 0.2 mol) to the solution.[1][2]
-
Reflux the reaction mixture for 3-12 hours.[1][2] Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), allow the mixture to cool to room temperature.
-
In many cases, the hydrazide product will crystallize upon cooling.[2] The mixture can be placed in a refrigerator overnight to facilitate further precipitation.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from ethanol or another suitable solvent.[1]
Protocol 2: Direct Synthesis of a Hydrazide from a Carboxylic Acid using a Grinding Technique
This solvent-free method is an environmentally friendly alternative for hydrazide synthesis.[10]
Materials:
-
Carboxylic acid (1 equivalent)
-
Hydrazine hydrate (80%, 1.25 equivalents)[10]
Procedure:
-
Place the carboxylic acid (3.0 mmol) and hydrazine hydrate (3.75 mmol) in a mortar.[10]
-
Grind the mixture with a pestle for 3-5 minutes at room temperature.[10]
-
Allow the reaction mixture to stand for about 10 minutes, during which it should set into a solid mass.[10]
-
Check for the completion of the reaction using TLC.
-
Crystallize the solid mass from ethanol to obtain the pure hydrazide.[10]
Data Presentation
Table 1: Comparison of Reaction Conditions for Hydrazide Synthesis
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Ethyl Benzoate | Hydrazine Hydrate | Ethanol | 3-5 hours | Reflux | 77-90 | [1][9] |
| Benzoic Acid | Hydrazine Hydrate | None (Grinding) | 3-5 minutes | Room Temp. | High | [10] |
| Benzoic Acid | Hydrazine Hydrate | None (Microwave) | 60-200 seconds | 900 W | 79-90 | [1] |
| Acyl Chloride | Hydrazine Hydrate | Tetrahydrofuran | 30 minutes | -10 °C | 95-98 | [11] |
| Carboxylic Acid | Hydrazine, DCC, HOBt | Acetonitrile | 3 hours | Room Temp. | Good | [7][8] |
Visualizations
Caption: General experimental workflows for hydrazide synthesis.
Caption: Troubleshooting logic for hydrazide synthesis issues.
References
- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Navigating Hydrazide Reactions: A Technical Support Guide
Welcome to the Technical Support Center for hydrazide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments involving hydrazides.
Troubleshooting Guides
This section addresses specific issues that may arise during hydrazide and hydrazone synthesis, offering potential causes and solutions.
Issue 1: Low Yield or Incomplete Hydrazide Synthesis from Esters
Q: My reaction to form a hydrazide from an ester is showing low yield, or the starting material is not fully consumed. What are the common causes and how can I improve the outcome?
A: Low yield or an incomplete reaction is a frequent challenge. Several factors can contribute to this issue. Below is a troubleshooting workflow to help you identify and resolve the problem.
Validation & Comparative
Validating Antibacterial Efficacy: A Comparative Guide for 2-Hydroxy-2,2-diphenylacetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. This guide provides a framework for validating the antibacterial activity of a promising class of compounds: 2-Hydroxy-2,2-diphenylacetohydrazide derivatives. We present a comparative analysis of their potential efficacy against established antibacterial agents, supported by detailed experimental protocols and quantitative data.
Comparative Efficacy Analysis
To objectively assess the antibacterial potential of novel this compound derivatives (designated as HDAH-1 and HDAH-2), their performance was benchmarked against widely used antibiotics, Ciprofloxacin and Ampicillin. The following tables summarize the key performance indicators: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| HDAH-1 | 16 | 32 | 64 |
| HDAH-2 | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
| Ampicillin | 2 | >128 | >128 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| HDAH-1 | 32 | 64 | 128 |
| HDAH-2 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | 2 |
| Ampicillin | 4 | >128 | >128 |
Table 3: Zone of Inhibition (in mm) from Disk Diffusion Assay
| Compound (30 µg disk) | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| HDAH-1 | 18 | 15 | 12 |
| HDAH-2 | 22 | 19 | 16 |
| Ciprofloxacin | 30 | 35 | 28 |
| Ampicillin | 25 | 0 | 0 |
The hypothetical data suggests that the novel this compound derivatives exhibit promising antibacterial activity, particularly HDAH-2. While not as potent as Ciprofloxacin, they demonstrate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, a notable advantage over Ampicillin which is ineffective against P. aeruginosa and resistant E. coli. The MBC/MIC ratio for the HDAH derivatives suggests a predominantly bactericidal mode of action.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the standardized workflow for the validation of the antibacterial assay.
Caption: Experimental workflow for antibacterial assay validation.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in validating antibacterial assays. The following are detailed methodologies for the key experiments cited.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Preparation of Bacterial Inoculum: A loopful of bacteria is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: The test compounds (HDAH derivatives and standard antibiotics) are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth is plated on a Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates are incubated at 37°C for 24 hours.
-
MBC Determination: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, determined by colony counting.
Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of inhibition.
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension (0.5 McFarland) and swabbed uniformly across the surface of an MHA plate.
-
Disk Application: Sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compounds (e.g., 30 µg) are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.
Concluding Remarks
The validation of antibacterial assays for novel compounds like this compound derivatives is a critical step in the drug discovery pipeline. The presented data, while hypothetical, illustrates a framework for rigorous comparison against standard antibiotics. The detailed protocols provide a foundation for reproducible and reliable assessment of antibacterial efficacy. Further investigations, including time-kill kinetic studies and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of these promising derivatives.
A Comparative Guide to Carbonyl Derivatization: Semicarbazide versus Girard's Reagents
In the realm of analytical chemistry and drug development, the derivatization of carbonyl compounds such as aldehydes and ketones is a crucial step for their identification, purification, and quantification. This process involves reacting the carbonyl group with a nucleophilic agent to form a stable derivative with enhanced detection properties. While a multitude of reagents exist for this purpose, this guide provides a comparative analysis of a traditional, simple reagent, semicarbazide, against a more specialized class of derivatizing agents, Girard's reagents.
Initially, this guide intended to compare semicarbazide with 2-Hydroxy-2,2-diphenylacetohydrazide. However, a comprehensive literature search revealed a lack of available data on the use of this compound as a derivatizing agent for carbonyl compounds. Therefore, to provide a valuable and data-supported comparison for researchers, we have pivoted to a comparison between semicarbazide and Girard's reagents (specifically Girard's Reagent T and P). This comparison effectively illustrates the trade-offs between a simple, widely used reagent and more complex agents designed for specific analytical challenges, such as enhancing ionization in mass spectrometry.
Semicarbazide is a simple hydrazide derivative that reacts with carbonyls to form semicarbazones. These derivatives are often crystalline solids with sharp melting points, making them ideal for the isolation and identification of aldehydes and ketones.[1] In contrast, Girard's reagents, such as Girard's Reagent T (GR-T) and Girard's Reagent P (GR-P), are more complex hydrazide derivatives that possess a quaternary ammonium or pyridinium group, respectively.[2][3] This permanent positive charge significantly enhances the water solubility of the resulting hydrazones and, more importantly, dramatically improves their ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), leading to substantial increases in detection sensitivity.[3][4]
Quantitative Performance Comparison
The choice between semicarbazide and a Girard's reagent is dictated by the analytical goal. Semicarbazide is excellent for gravimetric analysis and classical identification methods, while Girard's reagents are superior for trace analysis of complex biological samples using LC-MS.
| Parameter | Semicarbazide | Girard's Reagent T/P | References |
| Derivative Formed | Semicarbazone | Girard's Hydrazone | [1][2] |
| Key Feature of Derivative | Crystalline solid, useful for melting point determination | Permanently charged, highly water-soluble | [1][3] |
| Primary Application | Qualitative identification, purification of carbonyls | Quantitative analysis by LC-MS, especially for trace levels | [4][5] |
| Detection Method | UV-Vis Spectroscopy, Melting Point | Mass Spectrometry (ESI-MS) | [3][6] |
| Sensitivity Enhancement (LC-MS) | Not applicable (does not introduce a charge) | 1 to 2 orders of magnitude signal enhancement | [3] |
| Reaction Conditions | Mildly acidic (pH ~5), often requires heating | Mildly acidic (e.g., acetic acid), room temperature or mild heating | [1][4] |
| Derivative Stability | Generally stable, can be hydrolyzed under acidic conditions | Very stable, particularly the charged moiety | [7] |
| Solubility of Derivative | Generally soluble in organic solvents | Highly soluble in aqueous solutions | [2][7] |
Experimental Protocols
Detailed methodologies for the derivatization of carbonyl compounds using semicarbazide and Girard's Reagent T are provided below. These protocols are generalized and may require optimization for specific carbonyl compounds and analytical instrumentation.
Protocol 1: Derivatization of a Ketone with Semicarbazide for UV-Vis Analysis
Objective: To synthesize the semicarbazone of acetone for subsequent analysis by UV-Vis spectrophotometry.
Materials:
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Acetone
-
Ethanol
-
Water
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Semicarbazide Reagent: Dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of deionized water.
-
Derivatization Reaction: In a small flask, dissolve 0.5 mL of acetone in 5 mL of ethanol. Add the semicarbazide reagent to the acetone solution.
-
Reaction Conditions: Stopper the flask and shake vigorously for 2-3 minutes. Allow the mixture to stand at room temperature for 10-15 minutes. A white precipitate of acetone semicarbazone should form. The reaction can be gently warmed if no precipitate forms immediately.[8]
-
Isolation of Derivative: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Analysis: Dry the acetone semicarbazone crystals. Prepare a standard solution of the derivative in ethanol and measure its absorbance using a UV-Vis spectrophotometer to determine the λmax.[6]
Protocol 2: Derivatization of a Ketosteroid with Girard's Reagent T for LC-MS Analysis
Objective: To derivatize a low-concentration ketosteroid sample for enhanced detection by LC-ESI-MS.
Materials:
-
Girard's Reagent T (GR-T)
-
Ketosteroid standard (e.g., testosterone)
-
Methanol
-
Acetic acid
-
LC-MS system with ESI source
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of the ketosteroid standard in methanol.
-
Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of Girard's Reagent T in methanol containing 10% acetic acid.
-
Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the ketosteroid solution with 100 µL of the GR-T reagent solution.
-
Reaction Conditions: Vortex the mixture briefly and incubate at 60°C for 30 minutes.[4]
-
Sample Preparation for LC-MS: After incubation, cool the sample to room temperature. The sample can be directly diluted with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and injected into the LC-MS system. No extraction or purification is typically necessary due to the high ionization efficiency of the charged derivative.
-
LC-MS Analysis: Analyze the sample using an appropriate LC gradient and detect the derivatized steroid in positive ion mode. The protonated molecule of the Girard's hydrazone will be the primary ion observed.[9][10]
Logical Workflow for Carbonyl Derivatization
The following diagram illustrates the general workflow for the derivatization of carbonyl compounds for analytical purposes, applicable to both semicarbazide and Girard's reagents.
Caption: General workflow for the derivatization of carbonyl compounds.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of Hydrazide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various hydrazide derivatives, supported by experimental data and detailed methodologies. Hydrazide derivatives are a versatile class of compounds known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The core structure of hydrazides, featuring a nitrogen-nitrogen single bond, serves as a key pharmacophore that can be readily modified to generate extensive libraries of derivatives. These modifications significantly influence the biological activity, leading to compounds with enhanced potency and selectivity. This guide will explore representative examples of hydrazide derivatives and their performance in key biological assays.
Comparative Analysis of Biological Activity
The following table summarizes the quantitative data on the biological activity of selected hydrazide derivatives, showcasing their efficacy in different therapeutic areas.
| Derivative Class | Specific Derivative Example | Biological Activity | Assay | Key Performance Metric (e.g., IC50, MIC) | Reference Compound |
| Antimicrobial | Isonicotinic acid hydrazide (Isoniazid) | Antitubercular | Microplate Alamar Blue Assay | MIC: 0.05-0.2 µg/mL against M. tuberculosis | Rifampicin |
| Quinoline-based hydrazone | Antibacterial | Broth Microdilution | MIC: 0.39-1.56 µg/mL against various bacterial strains[1] | Ciprofloxacin | |
| Thiazole-containing hydrazone | Antifungal | Broth Microdilution | MIC: 1.95-15.62 µg/mL against various fungal strains[2] | Fluconazole | |
| Anticancer | Quinoline-based hydrazide-hydrazone | Cytotoxic | MTT Assay | IC50: 1.32 µM (PC-3), 2.99 µM (MCF-7), 1.71 µM (HT-29) | Paclitaxel |
| Benzimidazolone-bridged hybrid | Antiproliferative | MTT Assay | IC50: 10.6–13.6 µM in HeLa cells[3] | Doxorubicin | |
| Hydrazide-hydrazone derivative 28 | Colon Cancer Cytotoxicity | MTT Assay | 31.7% cell viability at 30 µM in HCT-116 cells[4][5] | - | |
| Anti-inflammatory | N-acyl hydrazone derivative | Anti-inflammatory | Carrageenan-induced paw edema | 35.9% and 52.8% reduction in edema at 2 and 4 h, respectively[6] | Indomethacin |
| Nicotinic acid hydrazide derivative | Anti-inflammatory | Carrageenan-induced paw edema | 37.29% inhibition of edema[7] | Diclofenac Sodium |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazide derivatives and a standard anticancer drug (e.g., Doxorubicin) for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to determine the susceptibility of microorganisms to the synthesized hydrazide derivatives.[11][12]
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) of the test bacterium or fungus.
-
Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a sterile Mueller-Hinton agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the hydrazide derivative solution (at a specific concentration) into each well. A standard antibiotic (e.g., Ciprofloxacin) and the solvent are used as positive and negative controls, respectively.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[13][14][15][16]
-
Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the hydrazide derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed signaling pathways for the biological activities of hydrazide derivatives.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hereditybio.in [hereditybio.in]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Hydroxy-2,2-diphenylacetohydrazide
For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of different synthetic pathways to 2-Hydroxy-2,2-diphenylacetohydrazide, a compound of interest in medicinal chemistry. The routes are evaluated based on yield, reaction conditions, and procedural complexity, with supporting experimental data.
Comparison of Synthetic Routes
Two primary multi-step synthetic routes and a potential one-pot alternative for the synthesis of this compound are outlined below. The classical approach involves a three-step sequence including a rearrangement, esterification, and hydrazinolysis. An alternative route explores a greener esterification method. A third, more direct one-pot approach is also considered.
| Step | Route 1: Classical Synthesis | Route 2: Alternative Esterification | Route 3: One-Pot Synthesis from Benzilic Acid |
| Starting Material | Benzil | Benzil | Benzilic Acid |
| Step 1: Benzilic Acid Formation | Benzilic acid rearrangement of benzil using KOH or NaOH. | Benzilic acid rearrangement of benzil using KOH or NaOH. | N/A |
| Reaction Time | 30 minutes - 2 hours[1][2] | 30 minutes - 2 hours[1][2] | N/A |
| Yield | 32-80%[1][3] | 32-80%[1][3] | N/A |
| Step 2: Ester Formation | Fischer esterification of benzilic acid with methanol and sulfuric acid. | Base-catalyzed esterification with dimethyl carbonate (DMC) and DBU or K₂CO₃.[4] | N/A |
| Reaction Time | 2-4 hours[5][6] | Not specified for this substrate; typically several hours. | N/A |
| Yield | ~90-96%[5] | High yields reported for other carboxylic acids.[4] | N/A |
| Step 3: Hydrazide Formation | Hydrazinolysis of methyl benzilate with hydrazine hydrate. | Hydrazinolysis of methyl benzilate with hydrazine hydrate. | Direct conversion from benzilic acid using a coupling agent or microwave irradiation.[7][8] |
| Reaction Time | 3-5 hours[8] | 3-5 hours[8] | 60-200 seconds (microwave)[8] |
| Yield | High (specific yield not reported, but typically >80%) | High (specific yield not reported, but typically >80%) | 79-90%[8] |
| Overall Estimated Yield | ~23-69% | ~23-69% (assuming similar esterification yield) | 79-90% |
| Advantages | Utilizes well-established, classical reactions. | Employs greener and less toxic reagents for esterification (DMC vs. sulfuric acid).[4] | Significantly shorter reaction time and fewer steps, leading to higher overall yield and reduced waste.[8] |
| Disadvantages | Multi-step process with moderate overall yield. Use of strong acid in esterification. | Requires specific base catalysts and potentially higher temperatures for esterification. | May require specialized equipment (microwave reactor) for optimal results. |
Experimental Protocols
Route 1: Classical Three-Step Synthesis
Step 1: Synthesis of Benzilic Acid via Benzilic Acid Rearrangement
-
In a 100 mL round-bottom flask, dissolve 2.3 g of benzil in 12 mL of methanol, with gentle heating if necessary.[2]
-
Add 8 mL of a prepared potassium hydroxide solution and a magnetic stir bar.[2]
-
Attach a reflux condenser and heat the mixture at reflux for at least 30 minutes. The initial blue-black color will transition to brown.[2]
-
After cooling, transfer the reaction mixture to an evaporating dish and evaporate most of the solvent on a stirred hot plate.[2]
-
Cool the residue in an ice/water bath until it solidifies. Collect the potassium benzilate by vacuum filtration and wash with 2 mL of ice-cold 95% aqueous methanol.[2]
-
Dissolve the crude potassium benzilate in a minimum amount of hot water in a 250 mL Erlenmeyer flask.[2]
-
Add a small amount of decolorizing carbon, stir for a few minutes, and filter the hot solution by gravity.[2]
-
Acidify the filtrate by carefully adding 6 mL of phosphoric acid while swirling to precipitate the benzilic acid.[2]
-
Cool the mixture to room temperature and then in an ice/water bath for five minutes to complete crystallization.[2]
-
Collect the precipitated benzilic acid by vacuum filtration and wash thoroughly with water.[2] Allow the product to air dry. The expected yield is between 32% and 80%.[1][3]
Step 2: Synthesis of Methyl Benzilate via Fischer Esterification
-
In a round-bottom flask, dissolve the dried benzilic acid in an excess of methanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL for 610 mg of carboxylic acid in 25 mL of methanol).[5]
-
After cooling, remove the excess methanol under reduced pressure.
-
Extract the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution.[5]
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl benzilate.[5] Typical yields for Fischer esterification are high, often in the range of 90-96%.[5]
Step 3: Synthesis of this compound
-
In a flat-bottomed flask, take the synthesized methyl benzilate (0.01 mole) and add hydrazine hydrate (0.011 mole).[8]
-
Add a minimum amount of ethanol to obtain a clear solution.[8]
-
Reflux the mixture for 3-5 hours, monitoring the reaction progress by thin-layer chromatography.[8]
-
After the reaction is complete, distill off the ethanol under reduced pressure to yield the desired this compound.[8] The product can be recrystallized from alcohol.
Route 2: Synthesis via Alternative Esterification
Step 1: Synthesis of Benzilic Acid
Follow the protocol for Step 1 in Route 1.
Step 2: Synthesis of Methyl Benzilate using Dimethyl Carbonate (DMC)
-
To a solution of benzilic acid in a suitable solvent such as DMSO, add dimethyl carbonate.
-
Add a catalytic amount of a base, such as 1,8-Diazabicyclo[3]undec-7-ene (DBU) or potassium carbonate (K₂CO₃).[4]
-
Heat the reaction mixture. Optimal temperatures may be around 90°C.[4]
-
The reaction progress can be monitored by TLC or other appropriate analytical techniques.
-
Upon completion, the product can be isolated by an appropriate workup procedure, which may involve extraction and purification by chromatography or recrystallization.
Step 3: Synthesis of this compound
Follow the protocol for Step 3 in Route 1.
Route 3: One-Pot Synthesis of this compound from Benzilic Acid
-
In a 150 mL conical flask, place benzilic acid (0.01 mole) and hydrazine hydrate (0.012 mole).[8]
-
Irradiate the reaction mixture under microwaves for 60-200 seconds at 900 Watts.[8]
-
Cool the reaction mixture to -20°C and then lyophilize at -50°C.[8]
-
Recrystallize the obtained product from methyl alcohol.[8] This method has been reported to yield hydrazides in the range of 79-90%.[8]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Route 1: Classical three-step synthesis.
Caption: Route 2: Alternative esterification pathway.
Caption: Route 3: One-pot synthesis from benzilic acid.
References
- 1. rsc.org [rsc.org]
- 2. chem.latech.edu [chem.latech.edu]
- 3. scribd.com [scribd.com]
- 4. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
A Comparative Guide to Analytical Method Validation for 2-Hydroxy-2,2-diphenylacetohydrazide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of pharmaceutical quality control and research. This guide presents a comparative analysis of potential analytical techniques for the quantification and quality assessment of 2-Hydroxy-2,2-diphenylacetohydrazide. While specific validated methods for this compound are not widely published, this document outlines a comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance data and protocols are based on established methodologies for structurally similar compounds, particularly those containing hydrazide or hydrazone functional groups.
The validation parameters discussed adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3]
Performance Comparison of Analytical Methods
The choice of an analytical technique for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the nature of the impurities to be monitored. Given the compound's structure—a non-volatile hydrazide—HPLC is often a primary choice, while GC-MS would likely require a derivatization step. UV-Vis spectrophotometry offers a simpler, more accessible option, particularly for routine quantification where high sensitivity is not paramount.
Table 1: Summary of Typical Performance Characteristics
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.998[4] | > 0.999[5] | > 0.99 |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | pg/mL to ng/mL range | µg/mL range[6][7] |
| Limit of Quantitation (LOQ) | Typically 3x LOD[4] | Typically 3x LOD[5] | µg/mL range |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102%[8] | 98 - 102% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
Experimental Protocols
Detailed and robust methodologies are critical for the successful validation and implementation of any analytical method. Below are representative protocols for each technique, which would require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique in pharmaceutical analysis, suitable for non-volatile and thermally labile compounds.[9][10][11] A reversed-phase method with UV detection would be a standard approach.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[4][12]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of working standard solutions by diluting the stock solution to concentrations spanning the expected analytical range.
-
Prepare sample solutions by accurately weighing and dissolving the test substance in the same solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Caption: A typical experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it a powerful tool for identification and quantification.[13] Due to the low volatility of this compound, a derivatization step to increase its volatility and thermal stability is likely necessary.[14]
Instrumentation:
-
Gas chromatograph with a capillary column inlet
-
Mass spectrometer (e.g., quadrupole) detector
-
Autosampler
Derivatization and Sample Preparation:
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a suitable derivatizing agent (e.g., a silylating agent like BSTFA) and a catalyst if required.
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete reaction.
-
Cool the reaction mixture and dilute with an appropriate solvent before injection.
Chromatographic Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure separation of the analyte from any impurities or derivatization by-products.
-
Injector Temperature: 250-280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
Caption: A typical experimental workflow for GC-MS analysis.
UV-Vis Spectrophotometry
This technique is simple, cost-effective, and rapid. For hydrazide compounds, quantification often involves a derivatization reaction to form a colored product that can be measured in the visible range, enhancing specificity and sensitivity.[6][7]
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
Methodology (via Derivatization):
-
Reagent Preparation: Prepare a solution of a suitable derivatizing agent, such as p-dimethylaminobenzaldehyde, in an acidic medium (e.g., ethanol with HCl).[6]
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound reference standard.
-
Create a series of dilutions and add the derivatizing agent to each.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the colored product.[6]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution at a concentration expected to fall within the range of the standard curve.
-
Treat the sample solution with the derivatizing agent in the same manner as the standards.
-
Measure the absorbance and determine the concentration from the calibration curve.
-
Validation Workflow
The validation of any analytical method must be performed according to established guidelines to ensure the reliability of the data.[15][16] The ICH Q2(R2) guideline outlines the key performance characteristics to be evaluated.[1][2]
Caption: General workflow for analytical method validation per ICH Q2(R2).
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 6. mt.com [mt.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. public.pensoft.net [public.pensoft.net]
- 13. impactfactor.org [impactfactor.org]
- 14. benchchem.com [benchchem.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. youtube.com [youtube.com]
Unveiling the Antioxidant Potential: A Comparative Analysis of 2-Hydroxy-2,2-diphenylacetohydrazide Analogs and Ascorbic Acid
For Immediate Release
[City, State] – December 24, 2025 – A recent comparative analysis of the antioxidant efficacy of several 2-hydroxy benzyl hydrazide derivatives, structurally related to 2-Hydroxy-2,2-diphenylacetohydrazide, has provided valuable insights for researchers and drug development professionals. The study, which utilized the widely accepted DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, benchmarked the performance of these synthetic compounds against the well-established antioxidant, ascorbic acid (Vitamin C). The findings indicate that while some hydrazide derivatives exhibit notable antioxidant activity, ascorbic acid remains a more potent scavenger of free radicals in this particular assay.
The research highlights the potential of the hydrazide scaffold in the design of novel antioxidant agents. The antioxidant mechanism of such compounds is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. This process is crucial in mitigating the pathogenesis of numerous diseases linked to oxidative stress.
Comparative Efficacy of Hydrazide Derivatives and Ascorbic Acid
The antioxidant capacity of the compounds was quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value signifies greater antioxidant potency. The experimental data from the DPPH assay is summarized in the table below.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) |
| 2-Hydroxy Benzyl Hydrazide Derivative C-1 | DPPH Radical Scavenging | 223.87 |
| 2-Hydroxy Benzyl Hydrazide Derivative C-2 | DPPH Radical Scavenging | 85.64 |
| 2-Hydroxy Benzyl Hydrazide Derivative C-3 | DPPH Radical Scavenging | 162.18 |
| 2-Hydroxy Benzyl Hydrazide Derivative C-7 | DPPH Radical Scavenging | 81.28 |
| 2-Hydroxy Benzyl Hydrazide Derivative C-12 | DPPH Radical Scavenging | 309.03 |
| Ascorbic Acid (Reference Standard) | DPPH Radical Scavenging | 30.20 |
Data sourced from "Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners".
The results clearly indicate that ascorbic acid, with an IC50 value of 30.20 µg/mL, is a more potent antioxidant than the tested 2-hydroxy benzyl hydrazide derivatives in this in vitro model. Among the synthesized compounds, derivatives C-7 and C-2 demonstrated the most significant antioxidant activity with IC50 values of 81.28 µg/mL and 85.64 µg/mL, respectively.
Experimental Protocols
The determination of antioxidant activity was performed using the DPPH radical scavenging assay, a common, rapid, and reliable method.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent, typically methanol or ethanol, to a concentration of 0.1 mM. The solution is kept in the dark to prevent degradation.
-
Preparation of Test Samples: The 2-hydroxy benzyl hydrazide derivatives and the standard antioxidant (ascorbic acid) are dissolved in the same solvent as the DPPH solution to prepare a series of dilutions of varying concentrations.
-
Reaction Mixture: A defined volume of each sample dilution is mixed with an equal volume of the DPPH working solution in a cuvette or a 96-well plate. A control sample containing the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes. During this time, the antioxidants react with and neutralize the DPPH free radical.
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer. The reduction in absorbance of the DPPH solution in the presence of an antioxidant is indicative of its radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. A lower IC50 value indicates a higher antioxidant potency.
Visualizing Antioxidant Mechanisms and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of reactive oxygen species scavenging by antioxidants and the workflow of the DPPH antioxidant assay.
A Guide to the Spectroscopic Comparison of 2-Hydroxy-2,2-diphenylacetohydrazide Isomers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectroscopic comparison of isomers of 2-Hydroxy-2,2-diphenylacetohydrazide. Due to a lack of publicly available, direct comparative data for the specific isomers of this compound, this document will serve as a methodological guide. We will utilize spectroscopic data from structurally related compounds, namely 2-Hydroxy-2-phenylacetohydrazide and 2-Hydroxy-2,2-diphenylacetamide, as illustrative examples to demonstrate the principles of spectroscopic comparison.
The methodologies and data presentation formats provided herein can be applied to the analysis of true isomers of this compound once they are synthesized and their spectroscopic data are obtained.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for our model compounds. These tables are designed for easy comparison of key spectral features.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2-Hydroxy-2-phenylacetohydrazide | ~7.3 | Multiplet | 5H | Aromatic protons |
| ~5.0 | Singlet | 1H | -CH(OH)- | |
| ~4.5 | Broad Singlet | 2H | -NH₂ | |
| ~8.5 | Broad Singlet | 1H | -NH- | |
| ~3.5 | Singlet | 1H | -OH | |
| 2-Hydroxy-2,2-diphenylacetamide | ~7.2-7.5 | Multiplet | 10H | Aromatic protons |
| ~6.0-7.0 | Broad Singlet | 2H | -NH₂ | |
| ~4.0 | Singlet | 1H | -OH |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Hydroxy-2-phenylacetohydrazide | ~170 | C=O (amide) |
| ~140 | Aromatic C (quaternary) | |
| ~125-130 | Aromatic CH | |
| ~75 | -CH(OH)- | |
| 2-Hydroxy-2,2-diphenylacetamide | ~175 | C=O (amide) |
| ~142 | Aromatic C (quaternary) | |
| ~127-129 | Aromatic CH | |
| ~80 | -C(OH)- |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Compound | Frequency (cm⁻¹) | Functional Group Assignment |
| 2-Hydroxy-2-phenylacetohydrazide | 3200-3400 (broad) | O-H and N-H stretching |
| ~3030 | Aromatic C-H stretching | |
| ~1650 | C=O stretching (Amide I) | |
| ~1600 | N-H bending (Amide II) | |
| 2-Hydroxy-2,2-diphenylacetamide | 3300-3500 (broad) | O-H and N-H stretching |
| ~3060 | Aromatic C-H stretching | |
| ~1670 | C=O stretching (Amide I) | |
| ~1610 | N-H bending (Amide II) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Hydroxy-2-phenylacetohydrazide | 166.07 | 149, 121, 105, 77 |
| 2-Hydroxy-2,2-diphenylacetamide | 227.10 | 183, 165, 105, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution is then filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[1]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.
-
The ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.[2]
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.[2]
-
-
Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum (of the KBr pellet or empty ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.[3]
-
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used. EI is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation. ESI is a soft ionization technique that typically results in the observation of the molecular ion.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions as a function of their m/z ratio.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
References
Comparative Bioactivity of 2-Hydroxy-2,2-diphenylacetohydrazide Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of compounds structurally related to 2-Hydroxy-2,2-diphenylacetohydrazide. Due to a lack of direct peer-reviewed studies on the target compound, this report focuses on the biological activities of its close analogs, offering insights into its potential therapeutic applications.
This guide synthesizes quantitative data from studies on 2-hydrazinyl-N,N-diphenylacetamide and 2-hydroxy benzyl hydrazide derivatives, presenting a clear comparison of their antimicrobial and antioxidant properties. Detailed experimental protocols for the key bioactivity assays are also provided to support further research and development.
Performance Comparison of Structural Analogs
The bioactivity of hydrazide derivatives is significantly influenced by their structural features. The following tables summarize the quantitative data from studies on analogs of this compound, providing a basis for comparing their performance.
Antimicrobial Activity
The antimicrobial efficacy of 2-hydrazinyl-N,N-diphenylacetamide derivatives was evaluated against a panel of bacterial and fungal strains. The cup-plate method was used to determine the zone of inhibition.
Table 1: Antimicrobial Activity of 2-(2-Alkylidenehydrazinyl)-N,N-diphenylacetamide Derivatives
| Compound ID | R Group | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. A. niger | Zone of Inhibition (mm) vs. C. albicans |
| A1 | H | 18 | 17 | 16 | 17 |
| A5 | 3-CH₃ | 19 | 18 | 17 | 18 |
| A7 | 2-NO₂ | 20 | 19 | 18 | 19 |
| Standard | Ampicillin | 22 | 21 | - | - |
| Standard | Clotrimazole | - | - | 20 | 21 |
Data sourced from a study on the synthesis and antimicrobial activity of new diphenylamine derivatives.[1][2]
In a separate study, derivatives of 2-hydroxy benzyl hydrazide were tested for their antibacterial activity using the agar disc diffusion method.
Table 2: Antibacterial Activity of 2-Hydroxy Benzyl Hydrazide Derivatives
| Compound ID | R Group | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| C-2 | 3-NO₂ | - | - |
| C-3 | 2,6-di-Cl | - | - |
| C-7 | 2-NO₂ | 2.0 | 2.1 |
| Standard | Ciprofloxacin | 1.9 | 1.9 |
Data from a study on the synthesis and biological evaluation of 2-hydroxy benzyl hydrazide congeners.[3]
Antioxidant Activity
The antioxidant potential of 2-hydroxy benzyl hydrazide derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are presented as IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 3: DPPH Radical Scavenging Activity of 2-Hydroxy Benzyl Hydrazide Derivatives
| Compound ID | R Group | IC50 (µg/mL) |
| C-1 | 4-NO₂ | 223.87 |
| C-2 | 3-NO₂ | 85.64 |
| C-3 | 2,6-di-Cl | 162.18 |
| C-7 | 2-NO₂ | 81.28 |
| C-12 | - | 309.03 |
| Standard | Ascorbic Acid | 30.20 |
Data from a study on the synthesis and biological evaluation of 2-hydroxy benzyl hydrazide congeners.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 2-(2-Alkylidenehydrazinyl)-N,N-diphenylacetamide Derivatives
A mixture of 2-hydrazino-N,N-diphenylacetamide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) was refluxed in methanol (30 mL) containing a few drops of glacial acetic acid for 4-6 hours. The reaction mixture was then cooled, and the resulting solid was filtered, washed with cold ethanol, dried, and recrystallized from ethanol.[1]
Antimicrobial Susceptibility Testing (Cup-Plate Method)
Nutrient agar plates were seeded with the test microorganisms. Cups (wells) were made in the agar using a sterile borer. A fixed volume of the test compound solution (at a specific concentration) was added to each cup. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each cup was measured in millimeters.[1]
DPPH Radical Scavenging Assay
A solution of the test compound at various concentrations was added to a solution of DPPH in methanol. The mixture was shaken and allowed to stand at room temperature in the dark for 30 minutes. The absorbance of the solution was then measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity was calculated using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value was determined from a plot of scavenging activity against the concentration of the test compound.[3]
Visualizing the Research Workflow
The following diagram illustrates a general workflow for the synthesis and bioactivity screening of hydrazide derivatives, providing a logical overview of the research process.
Caption: A generalized workflow for the synthesis and bioactivity screening of hydrazide derivatives.
References
A Comparative Guide to the Performance of 2-Hydroxy-2,2-diphenylacetohydrazide in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the performance of 2-Hydroxy-2,2-diphenylacetohydrazide in various solvent systems. Due to limited published data specifically for this compound, this document leverages information on its parent compound, benzilic acid hydrazide, and structurally similar hydrazones to provide a predictive performance overview. The experimental protocols provided are established methods that can be readily adapted for the detailed evaluation of this compound.
I. Physicochemical Properties and Performance Overview
This compound, a derivative of benzilic acid, is a hydrazide of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the hydrazone framework. The choice of solvent is critical in the synthesis, purification, formulation, and biological screening of this compound, as it directly influences solubility, stability, and reactivity.
Key Performance Considerations in Solvent Systems:
-
Solubility: Essential for achieving desired concentrations for reactions, biological assays, and formulation. The polarity of the solvent plays a crucial role.
-
Stability: The integrity of the hydrazide functional group is paramount. Solvents can influence degradation pathways such as hydrolysis, particularly at non-neutral pH and elevated temperatures.
-
Reactivity: In synthetic applications, the solvent can affect reaction rates and equilibrium positions, for instance, in the formation of hydrazones. Protic solvents can participate in hydrogen bonding, influencing the reactivity of the N-H and C=O groups.
II. Comparative Solubility Data
Table 1: Predicted Solubility Profile of this compound and Comparative Data for Related Compounds
| Solvent System | Predicted Solubility of this compound | Rationale & Comparative Data |
| Water | Sparingly Soluble | Benzilic acid is reported to be very soluble in water[1]. However, the hydrazide derivative is expected to be less polar. Hydrazides generally show limited solubility in water. |
| Ethanol | Soluble | Benzilic acid hydrazide is commonly recrystallized from ethanol, indicating good solubility at elevated temperatures and moderate solubility at room temperature[2][3][4]. |
| Methanol | Soluble | Similar to ethanol, methanol is a common solvent for reactions and purification of hydrazides[5]. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including hydrazides and their derivatives[5]. |
| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent that is effective in dissolving hydrazides. |
| Chloroform | Moderately Soluble | UV-Vis spectra of benzoyl hydrazones have been recorded in chloroform, suggesting sufficient solubility for analytical purposes[2][3][4]. |
| Acetone | Soluble | Acetone is a polar aprotic solvent often used in the synthesis and purification of hydrazone derivatives[5]. |
| Acetonitrile | Soluble | Acetonitrile is a common solvent for HPLC analysis and reactions involving hydrazides[5]. |
| Tetrahydrofuran (THF) | Soluble | THF is a moderately polar ether that can dissolve many organic compounds[5]. |
III. Stability Profile in Different Solvent Systems
The chemical stability of this compound is crucial for its synthesis, storage, and application. The primary degradation pathway for hydrazides is hydrolysis, which can be influenced by the solvent, pH, and temperature.
Table 2: Predicted Stability of this compound in Various Solvent Conditions
| Condition | Solvent System | Predicted Stability | Rationale & General Observations |
| Neutral | Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | Aprotic solvents are generally preferred for long-term storage of solutions as they do not participate in hydrolysis. |
| Neutral | Protic (e.g., Water, Ethanol, Methanol) | Moderate | Protic solvents can facilitate hydrolysis, especially over extended periods or at elevated temperatures. |
| Acidic | Aqueous Buffers (pH < 7) | Low to Moderate | Acidic conditions can catalyze the hydrolysis of the hydrazide bond. |
| Basic | Aqueous Buffers (pH > 7) | Low to Moderate | Basic conditions can also promote the hydrolysis of the hydrazide functionality. |
| Oxidative | Solvents containing peroxides | Low | Hydrazides can be susceptible to oxidation. Solvents should be free of peroxides. |
IV. Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in different solvent systems.
A. Synthesis of this compound
This protocol describes the synthesis from its corresponding ester, methyl benzilate.
-
Materials: Methyl benzilate, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve methyl benzilate in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
-
B. Determination of Solubility (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
-
Materials: this compound, selected solvents, orbital shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
-
C. Forced Degradation Study for Stability Assessment
This study evaluates the stability of the compound under various stress conditions.
-
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, selected organic solvents, HPLC system.
-
Procedure:
-
Prepare stock solutions of this compound in the selected solvents.
-
For each solvent, subject separate aliquots of the stock solution to the following stress conditions:
-
Acidic: Add an equal volume of 0.1 M HCl and incubate at 60°C.
-
Basic: Add an equal volume of 0.1 M NaOH and incubate at 60°C.
-
Oxidative: Add an equal volume of 3% H₂O₂ and keep at room temperature.
-
Thermal: Incubate at 60°C.
-
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to detect the formation of degradation products.
-
V. Visualizing Experimental Workflows and Chemical Transformations
Diagram 1: General Workflow for Evaluating Solvent Effects
Caption: Workflow for evaluating the performance of this compound.
Diagram 2: Synthesis of a Hydrazone from this compound
Caption: General reaction scheme for hydrazone synthesis in a solvent.
References
The Versatility of Hydrazide Derivatives: A Comparative Review of Their Applications
Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. Among these, hydrazide derivatives have emerged as a versatile class of molecules with a wide spectrum of biological activities. This guide provides a comparative analysis of the applications of 2-Hydroxy-2,2-diphenylacetohydrazide and its analogs, focusing on their antioxidant, antimicrobial, and anticonvulsant properties. Experimental data is summarized for objective comparison, and detailed protocols are provided to aid in reproducibility.
Antioxidant Activity of Hydrazide Derivatives
Hydrazide-hydrazones, a class of compounds derived from hydrazides, have demonstrated notable antioxidant properties. Their ability to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases.
Comparative Antioxidant Performance
The antioxidant efficacy of various 2-hydroxy benzyl hydrazide derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with results compared against the standard antioxidant, ascorbic acid. The half-maximal inhibitory concentration (IC50) and the percentage of radical scavenging activity (% RSA) are key performance indicators.
| Compound Code | IC50 (µg/mL)[1] | Radical Scavenging Activity (% RSA)[1] |
| C-1 | 223.87 | Not Reported |
| C-2 | 85.64 | 85.64% |
| C-3 | 162.18 | 86.49% |
| C-7 | 81.28 | 91.45% |
| C-12 | 309.03 | Not Reported |
| Ascorbic Acid | 30.20 | 93.58% |
Similarly, 4-hydroxybenzohydrazide derivatives have been assessed for their radical-scavenging capacities, showing moderate activity.[2][3]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of antioxidant activity using the DPPH assay.[4]
Materials:
-
Synthesized hydrazide derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (reference standard)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds and ascorbic acid in methanol.
-
Prepare a methanol solution of DPPH.
-
Mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 60 minutes.
-
Measure the absorbance of the solution at 517 nm against a blank.
-
Calculate the percentage of radical scavenging activity using the formula: % Antioxidant Activity = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.
Antimicrobial Activity of Hydrazide Derivatives
Certain 2-hydroxy benzyl hydrazide derivatives have exhibited promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Performance
The antimicrobial activity of synthesized compounds was evaluated using the agar disc diffusion method, with ciprofloxacin as the standard drug. The diameter of the zone of inhibition indicates the potency of the antimicrobial agent.
| Compound Code | Zone of Inhibition (cm) vs. S. aureus (Gram-positive)[1] | Zone of Inhibition (cm) vs. E. coli (Gram-negative)[1] |
| C-7 | 2.0 | 2.1 |
| Ciprofloxacin | 1.9 | 1.9 |
Experimental Protocol: Agar Disc Diffusion Assay
This protocol details the procedure for assessing the antibacterial activity of the synthesized compounds.[4]
Materials:
-
Synthesized hydrazide derivatives
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile 6 mm filter paper discs
-
Dimethyl sulfoxide (DMSO)
-
Ciprofloxacin (reference standard)
-
Incubator
Procedure:
-
Spread a 24-hour bacterial culture on the surface of a Mueller-Hinton agar plate.
-
Saturate sterile 6 mm filter paper discs with a 10 mM solution of the synthesized compounds in DMSO.
-
Place the saturated discs on the surface of the inoculated agar plate.
-
Allow for 1 hour of diffusion.
-
Incubate the Petri dishes at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition and compare it with the reference disc of ciprofloxacin.
Anticonvulsant Activity of Hydrazide Analogs
Derivatives of hydrazides have also been investigated for their potential as anticonvulsant agents. The maximal electroshock (MES) test is a common preclinical screen for such activity.
Comparative Anticonvulsant Performance
A series of N-(2-hydroxyethyl)amide derivatives were synthesized and evaluated for their anticonvulsant activity and neurotoxicity. Their performance was compared to the established anti-epileptic drug, valproate. The median effective dose (ED₅₀), median toxic dose (TD₅₀), and the protective index (PI = TD₅₀/ED₅₀) are crucial parameters for comparison.
| Compound | ED₅₀ (mg/kg)[5] | TD₅₀ (mg/kg)[5] | Protective Index (PI)[5] |
| N-(2-hydroxyethyl)decanamide (1g) | 22.0 | 599.8 | 27.5 |
| N-(2-hydroxyethyl)palmitamide (1l) | 23.3 | >1000 | >42.9 |
| N-(2-hydroxyethyl)stearamide (1n) | 20.5 | >1000 | >48.8 |
| Valproate | Not Reported | Not Reported | 1.6 |
Phenylmethylenehydantoins (PMHs), which share structural similarities, have also shown good anticonvulsant activity in the MES assay.[6] The study identified that PMHs substituted with alkyl, halogeno, trifluoromethyl, and alkoxyl groups exhibited significant anticonvulsant effects.[6]
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used animal model to screen for potential anticonvulsant drugs.[5]
Materials:
-
Test compounds
-
Experimental animals (e.g., mice)
-
Corneal electrodes
-
Apparatus for delivering a controlled electrical stimulus
Procedure:
-
Administer the test compounds to the animals at various doses.
-
After a specific period, deliver a maximal electrical stimulus through corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hind limb extensor seizure.
-
Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the seizure.
Experimental Protocol: Rotarod Test for Neurotoxicity
The rotarod test is used to assess motor coordination and potential neurotoxicity of the test compounds.[5]
Materials:
-
Test compounds
-
Experimental animals (e.g., mice)
-
Rotarod apparatus
Procedure:
-
Administer the test compounds to the animals.
-
Place the animals on a rotating rod of the rotarod apparatus.
-
Record the time the animals are able to stay on the rod.
-
A decrease in performance compared to control animals indicates potential neurotoxicity.
-
Determine the median toxic dose (TD₅₀), which is the dose that causes neurotoxicity in 50% of the animals.
References
- 1. jchr.org [jchr.org]
- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxy-2,2-diphenylacetohydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Hydroxy-2,2-diphenylacetohydrazide, ensuring compliance and laboratory safety.
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3] This ensures that the chemical is managed in an environmentally responsible and compliant manner. Adherence to institutional and local regulations for chemical waste disposal is mandatory.
Hazard Summary
| Hazard Type | Description | GHS Classification |
| Skin Irritation | Causes skin irritation upon contact. | Category 2 |
| Eye Irritation | Causes serious eye irritation. | Category 2A |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | Category 3 |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal preparation, the following personal protective equipment should be worn:
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[4]
-
Skin and Body Protection: A laboratory coat is required.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Identify the waste as this compound.
- Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
2. Containerization:
- Use a dedicated, properly labeled, and leak-proof container for the waste. The original container is often a suitable choice.
- The container must be in good condition and compatible with the chemical.
- Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".
3. Handling and Storage of Waste:
- All handling of the chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
- Keep the waste container securely closed when not in use.[1][2][3]
- Store the waste in a designated, secure area away from incompatible materials.
4. Spill Management:
- In the event of a spill, avoid generating dust.
- Carefully sweep up or absorb the spilled material with an inert absorbent.
- Place the cleanup materials into a designated hazardous waste container.[5]
- Decontaminate the spill area and wash hands thoroughly.
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.
- Follow their specific procedures for waste pickup and disposal.
- Provide them with an accurate description of the waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bulkrecoverysolutions.com [bulkrecoverysolutions.com]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]
- 5. 2-Hydroxy-2,2-diphenylacetic acid(76-93-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
